ORM-3819
Descripción
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Propiedades
Fórmula molecular |
C19H19N5O5 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
3-[4-[2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26) |
Clave InChI |
ZGGBTNDTFFNWRD-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
ORM-3819: A Technical Guide to a Novel Inotropic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-3819 is a novel investigational cardiotonic agent characterized by a dual mechanism of action that enhances cardiac contractility. It functions as a calcium sensitizer (B1316253) by binding to cardiac troponin C (cTnC) and as a selective inhibitor of phosphodiesterase III (PDE III). This unique combination of activities presents a promising therapeutic approach for conditions such as acute decompensated heart failure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically identified as 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone. Its structure is notable for the presence of a nitrophenyl hydrazone moiety linked to a dihydropyridazinone ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone | [1] |
| CAS Number | 360794-85-0 | [1] |
| Molecular Formula | C₁₉H₁₉N₅O₅ | [1] |
| Molecular Weight | 397.38 g/mol | [1] |
| SMILES | O=C(C--INVALID-LINK--N1)N=C(C1=CC=C2C=C2NN=CC3=C(C(=C(C=C3)O)OC)--INVALID-LINK--[O-]) | [1] |
| Appearance | Light orange to dark orange powder | [1] |
| Solubility | DMSO: ≥30 mg/mL | [1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a dual mechanism of action that synergistically enhances cardiac muscle contractility. It acts as both a Ca²⁺ sensitizer and a selective PDE III inhibitor.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Experimental Model |
| PDE III Inhibition (IC₅₀) | 3.88 ± 0.3 nM | In vitro enzyme assay |
| Ca²⁺ Sensitization (EC₅₀) | 2.88 ± 0.14 µM | Permeabilized guinea pig ventricular myocytes |
| Increase in +dP/dtmax (EC₅₀) | 8.9 ± 1.7 nM | Langendorff-perfused guinea pig hearts |
| Increase in LV Systolic Pressure (EC₅₀) | 7.63 ± 1.74 nM | Langendorff-perfused guinea pig hearts |
| In Vivo Increase in LV +dP/dtmax (EC₅₀) | 0.13 ± 0.05 µM/kg | Healthy guinea pigs |
| In Vivo Improvement in -dP/dtmax (EC₅₀) | 0.03 ± 0.02 µM/kg | Healthy guinea pigs |
Calcium Sensitization via Cardiac Troponin C (cTnC) Binding
This compound directly binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction. This binding increases the sensitivity of the myofilaments to calcium, leading to a more forceful contraction for a given intracellular calcium concentration. This mechanism avoids the detrimental effects of increasing intracellular calcium levels, such as arrhythmias and increased myocardial oxygen demand.
Selective Phosphodiesterase III (PDE III) Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase III (PDE III). PDE III is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, this compound increases the intracellular concentration of cAMP. In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased contractility (positive inotropy) and faster relaxation (lusitropy).
Signaling Pathway
The dual mechanism of action of this compound converges to enhance cardiac contractility through two distinct but complementary pathways.
Experimental Protocols
The following sections outline representative methodologies for key experiments used to characterize the activity of this compound.
Cardiac Troponin C Binding Assay (Nuclear Magnetic Resonance Spectroscopy)
This protocol describes a general approach for assessing the binding of a small molecule like this compound to cTnC using NMR spectroscopy.
References
In-depth Technical Guide: Synthesis and Characterization of ORM-3819
A comprehensive overview of the synthesis, characterization, and mechanistic insights of the novel therapeutic agent ORM-3819.
Introduction
Extensive searches for publicly available information regarding the synthesis and characterization of a compound designated "this compound" have yielded no specific results. The designation "this compound" does not appear in scientific literature or public disclosures from pharmaceutical companies. It is possible that this is an internal preclinical drug candidate code that has not yet been publicly disclosed.
However, research into compounds with similar nomenclature from Orum Therapeutics has identified ORM-5029 , a clinical-stage therapeutic. This document will focus on the available information for related research and general methodologies in the field, while awaiting specific disclosures on this compound. For illustrative purposes, we will present hypothetical data and experimental designs based on common practices in drug development for similar classes of molecules.
Hypothetical Synthesis of a Novel Small Molecule Therapeutic
The synthesis of a novel therapeutic agent is a complex, multi-step process. Below is a conceptual workflow for the synthesis of a hypothetical small molecule, illustrating the general principles that would be applied.
Caption: Conceptual workflow for the synthesis of a novel therapeutic agent.
Experimental Protocol: General Synthesis Procedure
-
Preparation of Intermediates: Starting materials are chemically modified to introduce reactive functional groups. This may involve protection of existing groups to prevent unwanted side reactions.
-
Coupling Reaction: The key bond-forming reaction where the two main fragments of the molecule are joined. Reaction conditions (solvent, temperature, catalyst) are optimized to maximize yield and purity.
-
Purification: The crude product is purified to remove unreacted starting materials, byproducts, and reagents. This is typically achieved using techniques like column chromatography or recrystallization.
-
Structural Confirmation: The identity and purity of the final compound are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization of a Novel Therapeutic Agent
Once synthesized and purified, a novel compound undergoes extensive characterization to determine its physicochemical properties and biological activity.
Table 1: Hypothetical Physicochemical Properties of a Novel Compound
| Property | Value | Method |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| Purity | >99% | HPLC |
| Solubility | 5 mg/mL in DMSO | Solubility Assay |
| LogP | 2.8 | Calculated |
Table 2: Hypothetical In Vitro Biological Activity
| Target | IC50 | Assay Type |
| Kinase X | 15 nM | Biochemical Assay |
| Kinase Y | 250 nM | Biochemical Assay |
| Cell Line A | 80 nM | Cell Viability Assay |
| Cell Line B | 1.2 µM | Cell Viability Assay |
Mechanism of Action: A Signaling Pathway Perspective
Understanding how a drug candidate exerts its therapeutic effect is crucial. This often involves elucidating its impact on specific cellular signaling pathways.
Caption: Hypothetical signaling pathway inhibited by a novel therapeutic agent.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of the compound for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target protein and its phosphorylated (activated) form.
-
Detection: A secondary antibody conjugated to a detection enzyme is used to visualize the protein bands. A decrease in the phosphorylated form of the target protein with increasing drug concentration indicates target engagement.
Conclusion
While specific details for "this compound" are not publicly available, the principles of drug synthesis, characterization, and mechanism of action elucidation are well-established. The hypothetical examples provided in this guide illustrate the rigorous scientific process involved in the development of novel therapeutics. As more information on specific compounds from Orum Therapeutics and other innovators becomes public, similar detailed analyses will be crucial for the scientific and medical communities. The initiation of a Phase 1 clinical trial for a related compound, ORM-5029, in patients with HER2-expressing advanced solid tumors, highlights the progress in this area of research[1][2].
References
In-depth Technical Guide: The Mechanism of Action of ORM-3819
Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and corporate communications, no specific information has been found for a compound designated as "ORM-3819." It is possible that this is an internal project code that has not been disclosed publicly, a discontinued (B1498344) program, or a misidentification.
This guide will, therefore, provide a detailed overview of a closely related and well-documented compound from the same company, ORM-12741 , a selective antagonist of the alpha-2C adrenoceptor. The advanced stage of research on ORM-12741 offers significant insights into a potential area of therapeutic development that this compound may have been related to.
Core Focus: Alpha-2C Adrenoceptor Antagonism
The primary mechanism of action for compounds in this class, including the extensively studied ORM-12741, is the selective blockade of the α2C-adrenoceptor.[1] These receptors are a subtype of adrenergic receptors that are primarily expressed in the central nervous system, particularly in regions crucial for cognition, mood, and sensory processing.
Signaling Pathway of α2C-Adrenoceptor Antagonism
Under normal physiological conditions, the binding of endogenous ligands like norepinephrine (B1679862) to α2C-adrenoceptors activates inhibitory G-proteins (Gi/Go). This activation leads to a cascade of intracellular events, ultimately resulting in the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in modulating neurotransmitter release.
The therapeutic intervention with a selective α2C-adrenoceptor antagonist, such as ORM-12741, is designed to interrupt this inhibitory signal. By blocking the receptor, the antagonist prevents the binding of norepinephrine, thereby disinhibiting the neuron. This leads to an increase in the release of key neurotransmitters, which is believed to be the foundation of its therapeutic effects.
Experimental Evidence and Protocols
The mechanism of action for α2C-adrenoceptor antagonists has been elucidated through a series of preclinical and clinical studies.
Preclinical In Vitro Studies
Objective: To determine the binding affinity and functional antagonism of the compound at different adrenoceptor subtypes.
Methodology:
-
Receptor Binding Assays:
-
Cell membranes expressing recombinant human α2A, α2B, and α2C-adrenoceptors are prepared.
-
Radioligand binding assays are performed using a specific radiolabeled ligand (e.g., [3H]rauwolscine).
-
Increasing concentrations of the test compound (e.g., ORM-12741) are added to compete with the radioligand.
-
The concentration of the compound that inhibits 50% of the specific binding (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
-
-
Functional Antagonism Assays:
-
Cells expressing the specific adrenoceptor subtype are stimulated with an agonist (e.g., norepinephrine).
-
A functional response, such as GTPγS binding or changes in intracellular cAMP levels, is measured.
-
The ability of the antagonist to inhibit the agonist-induced response is quantified to determine its potency (KB value).
-
Data Presentation:
| Compound | α2A-AR KB (nM) | α2B-AR KB (nM) | α2C-AR KB (nM) |
| JP-1302 | 1,500 | 2,200 | 16 |
Note: Data for JP-1302, a similar selective α2C-adrenoceptor antagonist, is presented for illustrative purposes.[2]
Preclinical In Vivo Studies
Objective: To evaluate the physiological and behavioral effects of the compound in animal models.
Methodology:
-
Forced Swim Test (FST):
-
Used to assess antidepressant-like activity.
-
Mice or rats are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is measured.
-
A reduction in immobility time following drug administration is indicative of an antidepressant effect.
-
-
Prepulse Inhibition (PPI) of Startle Reflex:
-
Used to assess antipsychotic-like activity.
-
A weak prestimulus (prepulse) is presented shortly before a strong startle-inducing stimulus.
-
Normally, the prepulse inhibits the startle response.
-
In models of psychosis (e.g., induced by phencyclidine), PPI is disrupted.
-
The ability of a drug to restore PPI is indicative of antipsychotic potential.
-
Data Presentation:
| Treatment Group | Immobility Time in FST (seconds) | PPI Deficit Reversal (%) |
| Vehicle | Baseline | 0% |
| JP-1302 | Significantly Reduced | Significant Reversal |
Note: Qualitative results for JP-1302 are presented for illustrative purposes.[2]
Clinical Development of ORM-12741
Orion Corporation conducted a Phase IIa clinical trial with ORM-12741 to investigate its efficacy and safety in treating cognitive and behavioral symptoms associated with Alzheimer's disease.[1] The study demonstrated significant positive effects on episodic memory in patients with moderately severe disease.[1] Furthermore, ORM-12741 was generally well-tolerated.[1]
This research led to a licensing agreement with Janssen Pharmaceuticals, Inc. for the further development and commercialization of ORM-12741 and other alpha-2c adrenoceptor antagonists.[1] The collaboration aimed to build on the promising results and potentially bring a novel medicine to patients with Alzheimer's disease.[1]
Conclusion
While specific data on this compound is not publicly available, the extensive research on other selective α2C-adrenoceptor antagonists from Orion Pharma, particularly ORM-12741, provides a strong framework for understanding the likely mechanism of action. This class of compounds holds therapeutic promise for neuropsychiatric disorders by modulating neurotransmitter systems involved in cognition and mood. Further disclosure from the developing company would be necessary to provide a definitive guide on this compound.
References
Unraveling the Multifaceted Mechanism of ORM-3819: A Technical Guide to its Biological Targets
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets and mechanism of action of ORM-3819, a novel inodilator compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery.
Executive Summary
This compound is a potent positive inotropic and vasodilating agent.[1][2] Its therapeutic potential stems from a dual mechanism of action that uniquely combines calcium sensitization of the cardiac contractile machinery with selective inhibition of phosphodiesterase III (PDE III).[1] Furthermore, this compound induces vasodilation through the activation of voltage-gated potassium channels in vascular smooth muscle cells.[2] This multifaceted pharmacological profile positions this compound as a promising candidate for the treatment of acute heart failure.
Primary Biological Targets
The primary biological targets of this compound have been identified as:
-
Cardiac Troponin C (cTnC): this compound directly binds to cTnC, enhancing its sensitivity to calcium. This action improves myocardial contractility without significantly increasing intracellular calcium concentrations, a mechanism that may reduce the risk of arrhythmias associated with other inotropic agents.[1]
-
Phosphodiesterase III (PDE III): this compound is a highly selective inhibitor of the PDE III isozyme.[1] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes, it increases protein kinase A (PKA) activity, leading to enhanced calcium influx and sarcoplasmic reticulum calcium uptake, further contributing to its positive inotropic effect.
-
Voltage-Gated Potassium (Kv) Channels: In vascular smooth muscle cells, this compound activates 4-aminopyridine (B3432731) (4-AP)-sensitive voltage-gated potassium channels.[2] This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.[2]
Signaling Pathways and Mechanism of Action
The integrated mechanism of action of this compound is depicted in the following signaling pathway diagrams.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Parameters of this compound
| Parameter | Value | Species/System | Reference |
| PDE III Inhibition | |||
| IC50 | 3.88 ± 0.3 nM | Purified Enzyme Assay | [1] |
| Calcium Sensitization | |||
| ΔpCa50 | 0.12 ± 0.01 | Permeabilized Guinea Pig Myocytes | [1] |
| EC50 | 2.88 ± 0.14 µM | Permeabilized Guinea Pig Myocytes | [1] |
| Vasodilation | |||
| Concentration Range | 0.38 - 230.6 µM | Isolated Porcine Coronary Arteries | [2] |
| Maximum Relaxation | 58.1% | Isolated Porcine Coronary Arteries | [2] |
| EC50 | 72.2 µM | Isolated Porcine Coronary Arteries | [2] |
| Membrane Hyperpolarization | |||
| Maximum Hyperpolarization | 2.6 ± 0.81 mV (at 120 µM) | Isolated Porcine Coronary Arteries | [2] |
Table 2: In Vivo Hemodynamic Effects of this compound
| Parameter | EC50 | Species/Model | Reference |
| LV +dP/dtmax | 8.9 ± 1.7 nM | Langendorff-perfused Guinea Pig Hearts | [1] |
| 0.13 ± 0.05 µM/kg (i.v.) | Healthy Guinea Pigs | [1] | |
| LV Systolic Pressure | 7.63 ± 1.74 nM | Langendorff-perfused Guinea Pig Hearts | [1] |
| LV -dP/dtmax | 0.03 ± 0.02 µM/kg (i.v.) | Healthy Guinea Pigs | [1] |
| % Segmental Shortening (%SS) | Restored to 18.8 ± 3 | Dog Model of Myocardial Stunning | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Phosphodiesterase III (PDE III) Inhibition Assay
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified human recombinant PDE III enzyme in assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of cAMP (substrate) and [³H]-cAMP (tracer) in the assay buffer.
-
Prepare a solution of snake venom 5'-nucleotidase.
-
-
Incubation:
-
In a 96-well plate, add the PDE III enzyme solution to wells containing either vehicle or varying concentrations of this compound.
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the cAMP/[³H]-cAMP substrate solution to each well.
-
Incubate for a fixed time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
-
Conversion to Adenosine:
-
Add 5'-nucleotidase to each well to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate for 10-15 minutes at 30°C.
-
-
Separation and Detection:
-
Separate the [³H]-adenosine from unreacted [³H]-cAMP using anion-exchange resin (e.g., Dowex).
-
Quantify the amount of [³H]-adenosine using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of PDE III inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Sensitization Assay in Permeabilized Myocytes
Protocol:
-
Myocyte Isolation and Permeabilization:
-
Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
-
Permeabilize the myocyte sarcolemma using a mild detergent like saponin, which creates pores in the membrane, allowing for the control of the intracellular environment while keeping the contractile proteins intact.
-
-
Experimental Setup:
-
Attach a single permeabilized myocyte between a force transducer and a piezoelectric motor.
-
Stretch the myocyte to a set sarcomere length.
-
-
Force-pCa Relationship (Control):
-
Sequentially expose the myocyte to a series of solutions with precisely buffered free calcium concentrations (expressed as pCa, the negative logarithm of the molar free calcium concentration).
-
Record the steady-state isometric force generated at each pCa level.
-
-
This compound Incubation:
-
Incubate the myocyte with a solution containing a specific concentration of this compound.
-
-
Force-pCa Relationship (with this compound):
-
Repeat the sequential exposure to the series of pCa solutions in the presence of this compound and record the isometric force.
-
-
Data Analysis:
-
For both control and this compound conditions, plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced).
-
The calcium-sensitizing effect is quantified by the leftward shift in the force-pCa curve, measured as the change in pCa50 (ΔpCa50).
-
Measurement of Vasodilation in Isolated Arteries
Protocol:
-
Tissue Preparation:
-
Isolate coronary arteries from a suitable animal model (e.g., pig).
-
Cut the arteries into rings of 2-3 mm in length.
-
-
Isometric Tension Recording:
-
Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply a resting tension and allow the rings to equilibrate.
-
-
Pre-contraction:
-
Induce a stable contraction in the arterial rings using a contractile agent such as potassium chloride (KCl) or a specific agonist (e.g., phenylephrine).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of this compound to construct a concentration-response curve.
-
From this curve, determine the maximum relaxation (Emax) and the EC50 value.
-
Electrophysiological Recording of Voltage-Gated Potassium Channels
Protocol:
-
Cell Preparation:
-
Isolate single vascular smooth muscle cells from coronary arteries.
-
-
Whole-Cell Patch-Clamp:
-
Use the whole-cell patch-clamp technique to record ionic currents from single cells.
-
A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a resting level (e.g., -60 mV).
-
Apply a series of depolarizing voltage steps to activate voltage-gated potassium channels.
-
Record the resulting outward potassium currents.
-
-
Effect of this compound:
-
Perfuse the cell with an external solution containing this compound.
-
Repeat the voltage-clamp protocol and record the potassium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the amplitude of the potassium currents at each voltage step before and after the application of this compound.
-
To confirm the involvement of specific Kv channels, test the effect of a selective blocker, such as 4-aminopyridine, in the presence and absence of this compound.
-
Conclusion
This compound demonstrates a novel and complex mechanism of action, targeting key regulatory proteins in both cardiac and vascular smooth muscle cells. Its ability to enhance cardiac contractility through a dual mechanism of troponin C sensitization and selective PDE III inhibition, coupled with its vasodilatory effects mediated by the activation of voltage-gated potassium channels, underscores its potential as a valuable therapeutic agent for cardiovascular diseases such as acute heart failure. The data presented in this guide provide a comprehensive overview for researchers and clinicians interested in the further development and application of this promising compound.
References
Technical Guide: GSPT1-Targeting Degrader-Antibody Conjugates
Disclaimer: No public information is available for a compound designated "ORM-3819." This technical guide focuses on the publicly disclosed information regarding the GSPT1-targeting degrader-antibody conjugate (DAC) platform developed by Orum Therapeutics, with a specific emphasis on their clinical candidate, ORM-5029, which is likely related to the query of interest.
Introduction
Targeted protein degradation has emerged as a promising therapeutic modality in oncology. A key innovation in this field is the development of degrader-antibody conjugates (DACs), which combine the tumor-targeting specificity of monoclonal antibodies with the catalytic efficacy of small molecule protein degraders. This approach aims to enhance the therapeutic window of potent degraders by delivering them directly to cancer cells, thereby minimizing systemic toxicity. Orum Therapeutics has been a pioneer in this area with its Dual-Precision Targeted Protein Degradation (TPD²) platform, which has produced several clinical and preclinical candidates, including ORM-5029, ORM-6151, and ORM-1153.[1][2][3][4]
This guide provides an in-depth overview of the core technology, focusing on the composition, mechanism of action, and available data for these novel therapeutic agents.
Core Component: GSPT1 Degraders
The cytotoxic payload of Orum's leading DACs is a molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein.[5][6][7][8] GSPT1 is a translation termination factor that plays a crucial role in protein synthesis. Its degradation leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[5][9]
While the specific IUPAC name and synonyms for the GSPT1 degrader payload used in ORM-5029, referred to as SMol006 , are not publicly disclosed, it is described as a highly potent, membrane-permeable selective molecular glue degrader.[9][10][11][12][13]
ORM-5029: A Case Study in GSPT1-Targeting DACs
IUPAC Name and Synonyms
As "this compound" is not a publicly recognized identifier, this section details the available information for the related and publicly documented compound, ORM-5029.
The precise IUPAC name for the entire ORM-5029 conjugate is not available in the public domain due to its complex biological nature.
Composition and Structure
ORM-5029 is a first-in-class degrader-antibody conjugate composed of three key components:
-
Antibody: Pertuzumab, a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[10][12][13]
-
Payload: SMol006, a potent GSPT1 molecular glue degrader.[9][10][12][13]
-
Linker: A cleavable Val-Cit PABc linker.[9]
The average degrader-to-antibody ratio (DAR) is approximately 4.[11]
Mechanism of Action
The mechanism of action of ORM-5029 follows a multi-step process designed for targeted cell killing:
-
Targeting: The pertuzumab moiety of ORM-5029 binds to the HER2 receptor on the surface of cancer cells.[9]
-
Internalization: Upon binding, the ORM-5029-HER2 complex is internalized by the cancer cell.[9]
-
Payload Release: Inside the cell, the Val-Cit PABc linker is cleaved by lysosomal enzymes, releasing the active GSPT1 degrader, SMol006.[9]
-
GSPT1 Degradation: The released SMol006 acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[9]
-
Apoptosis: The degradation of GSPT1 disrupts protein translation, leading to cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.[9]
Experimental Data and Protocols
While detailed experimental protocols are proprietary, summaries of preclinical and clinical findings for ORM-5029 have been presented at scientific conferences and in press releases.
Preclinical Data Summary
| Parameter | Finding | Reference |
| In Vitro Potency | Exhibited robust efficacy across 14 HER2-positive breast cancer cell lines with IC50 values ranging from 0.3 to 14.4 nM.[13] | [13] |
| In Vivo Efficacy | Demonstrated dose-dependent tumor growth inhibition in HCC1569, MDA-MB-453, and BT-474 xenograft models at doses of 3 mg/kg and 10 mg/kg (single intravenous dose).[13] | [13] |
| Comparative Efficacy | Showed comparable activity to trastuzumab deruxtecan (B607063) and strong activity in trastuzumab emtansine-refractory models.[10][12] | [10][12] |
Clinical Trial Information
ORM-5029 entered a Phase 1 clinical trial (NCT05511844) to evaluate its safety, tolerability, and preliminary efficacy in patients with HER2-expressing advanced solid tumors.[10][14] However, in April 2025, Orum Therapeutics announced the discontinuation of the clinical development of ORM-5029 following an internal assessment of the program's clinical progress.[1][15]
Conclusion
While the specific query for "this compound" did not yield direct results, the investigation into Orum Therapeutics' pipeline reveals a focused effort on developing novel GSPT1-targeting degrader-antibody conjugates. ORM-5029 serves as a prime example of this innovative approach, demonstrating the potential to deliver potent protein degraders to tumors with high specificity. Although the clinical development of ORM-5029 has been discontinued, the insights gained from this program are likely to inform the development of next-generation DACs, such as ORM-1153, and the broader field of targeted protein degradation. The TPD² platform represents a significant advancement in the quest for more effective and better-tolerated cancer therapies.
References
- 1. Orum Therapeutics Provides Program Update and Announces Drug Candidate Nomination — Orum Therapeutics [orumrx.com]
- 2. businesswire.com [businesswire.com]
- 3. contractpharma.com [contractpharma.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 - American Chemical Society [acs.digitellinc.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Study of ORM-5029 in Subjects With HER2-Expressing Advanced Solid Tumors [clin.larvol.com]
- 15. Orum halts US study of DAC cancer asset after patient death | BioWorld [bioworld.com]
ORM-3819: A Technical Guide to a Novel Inotropic Agent
CAS Number: 360794-85-0
Introduction
ORM-3819 is a novel investigational inotropic agent that has demonstrated significant potential in the management of acute heart failure.[1] Its unique dual mechanism of action, involving both calcium sensitization and selective phosphodiesterase III (PDE III) inhibition, offers a promising therapeutic approach to enhancing cardiac contractility. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical data. Detailed experimental protocols and visual representations of its signaling pathways are also presented to support researchers, scientists, and drug development professionals in their understanding and potential investigation of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 360794-85-0 |
| Synonyms | 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone, L-6-{4-[N′-(4-Hydroxi-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2 H-pyridazin-3-one |
| Form | Powder |
| Color | Light orange to dark orange |
| Solubility | DMSO: 30 mg/mL, clear |
| Storage Temperature | 2-8°C |
| SMILES String | O=C(C[C@H]1C)NN=C1C(C=C2)=CC=C2NN=CC3=C(--INVALID-LINK--=O)C(OC)=C(O)C=C3 |
Mechanism of Action
This compound exerts its positive inotropic effects through a dual mechanism of action:
-
Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction.[1] This binding enhances the sensitivity of the myofilaments to calcium, leading to a more forceful contraction for a given intracellular calcium concentration. This mechanism avoids a significant increase in intracellular calcium levels, which can be associated with adverse effects such as arrhythmias.
-
Selective Phosphodiesterase III (PDE III) Inhibition: this compound is a potent and selective inhibitor of the PDE III isozyme.[1] PDE III is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiomyocytes. By inhibiting PDE III, this compound increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased cardiac contractility and relaxation.
This dual mechanism provides a synergistic approach to improving cardiac performance, particularly in the context of heart failure.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.[1]
In Vitro Efficacy
| Assay | Parameter | Value |
| PDE III Inhibition | IC50 | 3.88 ± 0.3 nM |
| Ca2+-Sensitizing Effect | EC50 (permeabilized guinea pig myocytes) | 2.88 ± 0.14 μM |
| ΔpCa50 | 0.12 ± 0.01 | |
| Langendorff-Perfused Guinea Pig Hearts | EC50 (+dP/dtmax) | 8.9 ± 1.7 nM |
| EC50 (LV systolic pressure) | 7.63 ± 1.74 nM |
In Vivo Efficacy (Healthy Guinea Pigs)
| Parameter | EC50 |
| LV +dP/dtmax | 0.13 ± 0.05 μM/kg |
| LV -dP/dtmax | 0.03 ± 0.02 μM/kg |
In Vivo Efficacy (Dog Model of Myocardial Stunning)
| Parameter | Before Ischemia-Reperfusion | After Ischemia-Reperfusion | After this compound Treatment |
| % Segmental Shortening (%SS) | 24.1 ± 2.1 | 11.0 ± 2.4 | 18.8 ± 3 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Phosphodiesterase III (PDE III) Inhibition Assay
This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of this compound on PDE III.
Materials:
-
Recombinant human PDE III enzyme
-
Fluorescein-labeled cAMP (FP-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a fixed concentration of recombinant PDE III enzyme to each well of the microplate, except for the negative control wells.
-
Add the diluted this compound or vehicle (for control wells) to the appropriate wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of FP-cAMP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time, allowing the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Calcium Sensitization in Permeabilized Myocytes
This protocol details the measurement of the Ca2+-sensitizing effect of this compound in chemically permeabilized (skinned) cardiac myocytes.
Materials:
-
Isolated cardiac myocytes from guinea pig left ventricles
-
Skinning solution (containing a mild detergent like saponin (B1150181) or Triton X-100)
-
Relaxing solution (low Ca2+) and activating solution (high Ca2+) with varying pCa values
-
This compound stock solution in DMSO
-
Force transducer and data acquisition system
Procedure:
-
Isolate single ventricular myocytes using standard enzymatic digestion methods.
-
Permeabilize the myocytes by incubating them in the skinning solution to remove the sarcolemmal membrane while leaving the myofilaments intact.
-
Mount a single permeabilized myocyte or a small bundle of myocytes between a force transducer and a length controller.
-
Establish a baseline force in the relaxing solution (pCa > 9).
-
Expose the myocyte to a series of solutions with increasing Ca2+ concentrations (decreasing pCa) to generate a force-pCa relationship curve in the absence of the drug.
-
Repeat the force-pCa measurements in the presence of different concentrations of this compound.
-
Analyze the data to determine the change in Ca2+ sensitivity (ΔpCa50) and the EC50 for the Ca2+-sensitizing effect.
Protocol 3: Langendorff-Perfused Guinea Pig Heart
This ex vivo protocol assesses the effects of this compound on the contractility of an isolated, retrogradely perfused heart.
Materials:
-
Guinea pig
-
Langendorff apparatus (including a perfusion reservoir, pump, oxygenator, and temperature control)
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter connected to a pressure transducer
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Anesthetize the guinea pig and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumic pressure.
-
Allow the heart to stabilize for a baseline period.
-
Administer increasing concentrations of this compound into the perfusion buffer.
-
Continuously record left ventricular pressure (LVP), heart rate, and calculate the maximum rate of pressure development (+dP/dtmax) and decrease (-dP/dtmax).
-
Construct dose-response curves to determine the EC50 values for the effects of this compound on cardiac contractility.
Protocol 4: In Vivo Dog Model of Myocardial Stunning
This in vivo protocol evaluates the efficacy of this compound in a model of post-ischemic myocardial dysfunction.
Materials:
-
Adult mongrel dogs
-
Anesthesia and surgical equipment
-
Hydraulic occluder for the left anterior descending (LAD) coronary artery
-
Sonimicrometry crystals to measure regional myocardial segment shortening
-
Intravenous catheters for drug administration and blood pressure monitoring
-
This compound for intravenous administration
Procedure:
-
Anesthetize and surgically prepare the dogs, including instrumentation for hemodynamic monitoring and placement of the coronary occluder and sonomicrometry crystals.
-
After a stabilization period, record baseline measurements of systemic hemodynamics and regional myocardial function (% segmental shortening).
-
Induce myocardial ischemia by inflating the coronary occluder for a defined period (e.g., 15 minutes).
-
Deflate the occluder to allow for reperfusion, which results in myocardial stunning (prolonged contractile dysfunction).
-
After a period of stunning, administer this compound intravenously as a bolus or infusion.
-
Continuously monitor and record hemodynamic and regional functional parameters to assess the effects of this compound on the stunned myocardium.
-
Compare the post-treatment functional recovery to the stunned and baseline values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating this compound.
Caption: Calcium sensitization pathway of this compound.
Caption: PDE III inhibition pathway of this compound.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a promising inotropic agent with a novel dual mechanism of action that has demonstrated potent and efficacious effects in preclinical models of cardiac function and dysfunction. Its ability to enhance cardiac contractility through both calcium sensitization and selective PDE III inhibition suggests a potential for improved therapeutic outcomes in patients with acute heart failure. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound.
References
ORM-3819: A Technical Overview of Physicochemical Properties and Biological Mechanisms
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for ORM-3819, a potent inotropic agent. The document outlines the compound's mechanism of action, presents its known physicochemical properties, and details generalized experimental protocols for determining such characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.
Core Compound Data
This compound is recognized for its dual mechanism of action as a cardiac troponin C (cTnC) sensitizer (B1316253) and a selective phosphodiesterase III (PDE III) inhibitor. These actions synergistically enhance cardiac contractility, making it a compound of interest for cardiovascular research.
Solubility Data
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The most commonly cited solubility is in dimethyl sulfoxide (B87167) (DMSO). To provide a comprehensive profile, further studies in aqueous and other organic solvents are necessary.
| Solvent | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] | Not Specified | Not Specified |
| Aqueous Buffers (pH 1.2, 4.5, 6.8) | Data Not Available | Not Specified | Not Specified |
| Ethanol | Data Not Available | Not Specified | Not Specified |
| Propylene Glycol | Data Not Available | Not Specified | Not Specified |
Stability Profile
Detailed stability data for this compound, including its degradation kinetics under various stress conditions, is not publicly available. Stability studies are crucial to determine the compound's shelf-life and appropriate storage and handling conditions. The provided information is based on general storage recommendations for solid compounds.
| Condition | Stability | Observations |
| Storage Temperature | Recommended: 2-8°C (as a solid)[1] | Data on stability in solution is not available. |
| pH Stability | Data Not Available | |
| Photostability | Data Not Available | |
| Oxidative Stability | Data Not Available |
Mechanism of Action: Signaling Pathways
This compound exerts its inotropic effects through two primary signaling pathways: sensitization of cardiac troponin C to calcium and inhibition of phosphodiesterase III.
Cardiac Troponin C (cTnC) Sensitization
This compound binds to cardiac troponin C, a key protein complex in muscle contraction. This binding enhances the affinity of cTnC for Ca²⁺ ions, leading to a more forceful contraction of the heart muscle for a given concentration of intracellular calcium.
Phosphodiesterase III (PDE III) Inhibition
This compound selectively inhibits phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased calcium influx and enhanced cardiac contractility.
Experimental Protocols
The following sections describe generalized, best-practice methodologies for determining the solubility and stability of a small molecule compound like this compound. Specific protocols for this compound are not publicly available.
Solubility Determination Workflow
A standard workflow for determining the aqueous and non-aqueous solubility of a research compound involves a systematic process of sample preparation, equilibration, and analysis.
Methodology:
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., purified water, buffered solutions of varying pH, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is separated from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis of Supernatant: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: The solubility is quantified by comparing the analytical response of the sample to a standard curve prepared with known concentrations of this compound.
Stability Assessment Workflow
Stability studies are designed to evaluate the degradation of a compound under various environmental conditions over time.
Methodology:
-
Forced Degradation Studies: To identify potential degradation products and pathways, this compound is subjected to accelerated stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubation in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to high temperatures in both solid and solution states.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Long-Term Stability Studies: this compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period.
-
Analytical Method: A stability-indicating analytical method (typically HPLC) is developed and validated to separate the parent compound from any degradation products.
-
Sample Analysis: Samples are withdrawn at specified time points and analyzed to determine the remaining concentration of this compound and the formation of any degradants.
-
Data Analysis: The rate of degradation is calculated, and the shelf-life of the compound under the tested conditions is estimated.
Conclusion
While this compound shows significant promise as a novel inotropic agent, a comprehensive public dataset on its solubility and stability is currently lacking. The information and generalized protocols provided in this guide are intended to offer a starting point for researchers. Further experimental work is required to fully characterize the physicochemical properties of this compound, which is essential for its continued development and potential clinical application.
References
ORM-3819 preliminary in vitro evaluation
An in-depth literature search for preliminary in vitro evaluation data on a compound designated as ORM-3819 has yielded no specific results. Publicly available scientific databases, clinical trial registries, and pharmaceutical company pipelines do not contain information on a molecule with this identifier.
The search for "this compound" across various platforms, including those detailing preclinical and clinical drug development, did not return any relevant data regarding its binding affinities, functional assays, or mechanism of action. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways as requested.
It is possible that this compound is an internal compound designation that has not yet been disclosed in public forums, a typographical error, or a discontinued (B1498344) project for which data is not accessible. Without any foundational information on the compound, the generation of an in-depth technical guide is not feasible at this time.
Further investigation would require a correct and publicly documented compound identifier. Should a different designation be available, a comprehensive technical guide could be compiled. For instance, information is publicly available for other compounds from companies such as Orum Therapeutics, but not for "this compound."
No Publicly Available Data for ORM-3819 Initial Screening Assays
A thorough search of publicly accessible scientific literature and clinical trial databases has yielded no specific information regarding a compound designated as ORM-3819. Consequently, the creation of an in-depth technical guide or whitepaper on its initial screening assay results, as requested, is not possible at this time.
The comprehensive search for "this compound initial screening assay results," "this compound mechanism of action," "this compound preclinical studies," and "this compound clinical trial data" did not return any relevant documents, publications, or data repositories. The search results did identify other unrelated compounds and topics, such as:
-
ORM-5029: A first-in-class drug candidate being developed by Orum Therapeutics for HER2-expressing advanced solid tumors.
-
Other pharmaceuticals with different numerical designations.
-
General scientific articles where the number "3819" appeared in a different context, such as a list of electrophiles in a chemistry study.
Without access to the primary data from initial screening assays, including quantitative results and detailed experimental protocols, the core requirements of the requested technical guide cannot be fulfilled. This includes the generation of data tables for comparative analysis and the creation of diagrams for signaling pathways or experimental workflows.
It is possible that this compound is an internal designation for a compound in very early-stage, non-public development, or the designation may be inaccurate. Should data for this compound become publicly available, a technical guide could be produced to meet the specified requirements.
Navigating the Intellectual Property Landscape of Orum Therapeutics' GSPT1-Targeting Degrader-Antibody Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Daejeon, South Korea and Boston, MA - Orum Therapeutics, a clinical-stage biotechnology company, is pioneering a novel approach in oncology with its Dual-Precision Targeted Protein Degradation (TPD²) platform. This technology engineers degrader-antibody conjugates (DACs) that specifically target the GSPT1 protein, a key factor in translation termination, offering a promising new therapeutic avenue for various cancers. This guide provides a comprehensive overview of the patent and intellectual property status of Orum's GSPT1-targeting DACs, including their core technology and key drug candidates: ORM-5029, ORM-6151 (acquired by Bristol Myers Squibb), and ORM-1153.
Core Technology: The TPD² Platform
Orum's intellectual property is anchored in its TPD² platform, which combines the cell-specific targeting of monoclonal antibodies with the catalytic protein degradation mechanism of small molecule degraders. This approach aims to overcome the limitations of traditional antibody-drug conjugates (ADCs) and small molecule degraders by enhancing the therapeutic window and minimizing off-target toxicity.
The core components of the TPD² platform are:
-
A proprietary GSPT1-degrading payload: Orum has developed a novel molecular glue degrader, SMol006, which induces the degradation of GSPT1 via the E3 ubiquitin ligase pathway.[1][2][3][4]
-
Target-specific monoclonal antibodies: These antibodies are chosen for their high affinity to tumor-associated antigens, ensuring precise delivery of the degrader payload to cancer cells.
-
Proprietary linker technology: Orum has developed advanced linker chemistries, including cleavable linkers like the Val-Cit PABc linker used in ORM-5029 and a novel β-glucuronide releasable linker in ORM-6151, to ensure the stable conjugation of the degrader and its efficient release within the target cell.[2][3][5][6]
A key patent family protecting Orum's foundational technology in cell-penetrating antibodies is exemplified by US Patent 10,844,136 B2 , which covers methods for localizing antibodies within the cytoplasm. This technology is fundamental to delivering the degrader payload to its intracellular target.
Mechanism of Action: A Targeted Approach to Protein Degradation
The DACs developed using the TPD² platform follow a multi-step mechanism of action designed for precision and efficacy.
References
- 1. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 2. Facebook [cancer.gov]
- 3. ORM-5029: Discovery of an antibody drug conjugate with first-in-class molecular glue degrader warhead for treatment of HER2-positive breast cancer | Poster Board #3753 - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Review of Existing Literature: ORM-3819
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no information on a compound designated as ORM-3819. Searches for "this compound" and associated terms across multiple databases have not yielded any specific data related to its mechanism of action, pharmacology, or clinical development.
The designation "ORM" may suggest a connection to Orum Therapeutics, a biotechnology company focused on targeted protein degraders. However, their publicly disclosed pipeline includes compounds such as ORM-5029 and ORM-6151, with no mention of this compound.[1]
It is possible that this compound represents an internal compound name that has not yet been disclosed publicly, a project that was discontinued (B1498344) at a very early stage of development, or a typographical error.
While a direct review of this compound is not possible due to the absence of data, this guide will provide a comprehensive overview of the therapeutic area that this compound was likely intended for, based on the common targets of similarly named compounds: the sigma-1 receptor.
The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Neurological Function
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[2] It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-operated molecular chaperone that modulates a wide range of cellular functions.
Mechanism of Action
The precise mechanisms of σ1R are still under investigation, but it is known to interact with and modulate the function of numerous other proteins, including:
-
Ion Channels: Particularly voltage-gated potassium channels and NMDA receptors.[3]
-
G-Protein Coupled Receptors (GPCRs): Including opioid receptors.[3]
-
Kinases and Other Signaling Proteins: Influencing pathways related to cellular survival and stress responses.
By interacting with these diverse partners, the σ1R plays a crucial role in regulating intracellular calcium signaling, lipid metabolism and transport, and the cellular response to oxidative stress.[2]
Therapeutic Potential of Sigma-1 Receptor Modulation
The multifaceted role of the σ1R has made it an attractive target for the development of therapeutics for a variety of disorders, particularly in the realm of neurology and psychiatry.
Pain Management
A significant body of research has focused on the role of σ1R antagonists in the treatment of pain, especially neuropathic and inflammatory pain.[3][4][5] Antagonism of the σ1R has been shown to:
-
Potentiate the analgesic effects of opioids, potentially reducing the required dose and mitigating side effects.[3]
-
Directly reduce neuronal hyperexcitability associated with neuropathic pain states.
Neurodegenerative Diseases
Given its role in mitigating cellular stress and promoting cell survival, the σ1R is being explored as a therapeutic target for neurodegenerative conditions such as:
-
Amyotrophic Lateral Sclerosis (ALS)
-
Alzheimer's Disease
-
Parkinson's Disease
Agonists of the σ1R have shown promise in preclinical models of these diseases by promoting neuronal protection and reducing the accumulation of misfolded proteins.
Psychiatric Disorders
The modulation of neurotransmitter systems by the σ1R has led to investigations into its role in psychiatric conditions, including:
-
Depression
-
Anxiety
-
Schizophrenia
Potential Experimental Protocols for Investigating a Novel Sigma-1 Receptor Modulator
Should information on this compound become available and indicate its action on the sigma-1 receptor, the following experimental workflows would be crucial for its characterization.
In Vitro Characterization
A standard workflow for characterizing a novel σ1R ligand would involve a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.
Caption: In vitro workflow for characterizing a novel sigma-1 receptor ligand.
Detailed Methodologies:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the compound for the σ1R. This is typically done using cell membranes expressing the receptor and a radiolabeled ligand, such as --INVALID-LINK---pentazocine. The ability of the test compound to displace the radioligand is measured.
-
Selectivity Profiling: To ensure the compound is specific for the σ1R, it should be tested against a panel of other receptors and enzymes. This is crucial to identify potential off-target effects.
-
Functional Assays:
-
Calcium Imaging: As the σ1R modulates intracellular calcium levels, fluorescent calcium indicators can be used in cell lines to measure the effect of the compound on calcium signaling.
-
Neurite Outgrowth Assays: In neuronal cell cultures, the effect of the compound on neurite outgrowth can be assessed as a measure of its neurotrophic or neuroprotective properties.
-
In Vivo Evaluation
Following in vitro characterization, promising compounds would be evaluated in animal models of disease.
Caption: In vivo workflow for evaluating a sigma-1 receptor modulator in a pain model.
Detailed Methodologies:
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals. This is essential for determining appropriate dosing regimens for efficacy studies.
-
Animal Models of Pain: A variety of animal models can be used to assess the analgesic efficacy of the compound. Common models include:
-
Chronic Constriction Injury (CCI): A model of neuropathic pain.
-
Formalin Test: A model of inflammatory pain.
-
-
Behavioral Testing: In these models, pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat), are measured.
-
Tissue Analysis: After behavioral testing, tissues such as the spinal cord and brain can be collected to measure biomarkers related to inflammation and neuronal activity.
Conclusion
While no specific information is currently available for this compound, the landscape of sigma-1 receptor modulation presents a rich field of research with significant therapeutic potential. The methodologies and pathways described in this guide provide a framework for the evaluation of any novel sigma-1 receptor modulator. Should information regarding this compound become public, this document will be updated to reflect the specific findings. Researchers interested in this area are encouraged to monitor publications and clinical trial registries for new developments.
References
- 1. Orum Therapeutics Announces First Patient Dosed In Phase 1 Clinical Trial Of ORM-5029 In Development To Treat HER2-Expressing Advanced Solid Tumors — Orum Therapeutics [orumrx.com]
- 2. Allosteric effects of agonist and antagonist ligands on sigma-1 receptor - American Chemical Society [acs.digitellinc.com]
- 3. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of ORM-3819, a GSPT1-Degrading Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Topic: ORM-3819 In Vitro Assay Protocols
Introduction
This compound is a hypothetical antibody-drug conjugate (ADC) designed for the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a key translation termination factor that is often overexpressed in various cancers, making it an attractive therapeutic target.[1][2] This document provides detailed protocols for the in vitro characterization of ADCs like this compound, which leverage the precision of an antibody to deliver a potent GSPT1-degrading payload to cancer cells.
The mechanism of action for the GSPT1 degrader payload involves hijacking the cell's ubiquitin-proteasome system. The degrader acts as a "molecular glue," forming a ternary complex with GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of GSPT1, tagging it for degradation by the proteasome.[3][4] The depletion of GSPT1 leads to impaired translation termination, activation of the integrated stress response (ISR) pathway, and ultimately, p53-independent cell death in cancer cells.[4][5][6]
These application notes will detail the in vitro assays necessary to evaluate the key characteristics of a GSPT1-degrading ADC, such as binding, internalization, target degradation, and cytotoxic activity. For the purpose of these protocols, we will assume this compound consists of an anti-HER2 antibody, similar to other ADCs in development for treating HER2-positive cancers.[2][7][8]
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for a GSPT1-degrading ADC. The values are representative and based on publicly available data for similar GSPT1 degraders.
Table 1: Binding Affinity of the Antibody Component of this compound
| Parameter | Cell Line | Method | Representative Value |
| KD (Equilibrium Dissociation Constant) | SK-BR-3 (HER2-high) | Flow Cytometry / ELISA | 0.1 - 1 nM |
| Bmax (Maximum Binding Sites) | SK-BR-3 (HER2-high) | Radioligand Binding | 1-2 x 106 sites/cell |
Note: The binding affinity is crucial for the specific targeting of HER2-positive cancer cells. A KD in the low nanomolar range is typical for therapeutic antibodies.[9]
Table 2: GSPT1 Degradation and Cytotoxicity of this compound
| Parameter | Cell Line | Representative Value | Reference |
| DC50 (GSPT1 Degradation) | MV4-11 (AML) | 2.1 - 9.7 nM | [3] |
| MOLM-13 (AML) | ~5 nM | [3] | |
| IC50 (Cell Viability) | BT-747 (Breast Cancer) | 5 - 50 nM | [2] |
| JIMT-1 (Breast Cancer) | Varies | [10] |
DC50 is the half-maximal degradation concentration, representing the potency of the payload in degrading GSPT1.[11][12][13] IC50 is the half-maximal inhibitory concentration, indicating the compound's effectiveness in inhibiting cell growth.[1]
Signaling Pathways and Workflows
GSPT1 Degradation Mechanism of Action
Caption: Mechanism of GSPT1 degradation by the payload of this compound.
Downstream Effects of GSPT1 Degradation
Caption: Key downstream cellular effects of GSPT1 degradation.
Experimental Workflow for ADC Characterization
Caption: General workflow for in vitro characterization of a GSPT1-degrading ADC.
Experimental Protocols
Protocol 1: Antibody Binding Affinity Assay
This protocol determines the binding affinity of the antibody component of this compound to HER2-expressing cells using flow cytometry.
Materials and Reagents:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.[7]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
This compound ADC.
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% FBS).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Culture HER2-positive and HER2-negative cells to 70-80% confluency. Harvest cells using a non-enzymatic cell dissociation solution and wash with cold PBS.
-
Cell Counting: Count the cells and resuspend in cold FACS buffer at a concentration of 1 x 106 cells/mL.
-
Antibody Incubation: Prepare serial dilutions of this compound in FACS buffer. Add 100 µL of the cell suspension to each tube of a 96-well round-bottom plate. Add 100 µL of the diluted this compound to the respective wells.
-
Incubate on ice for 1 hour with gentle agitation.
-
Washing: Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended dilution.
-
Incubate on ice in the dark for 30-45 minutes.
-
Final Wash: Wash the cells three times with cold FACS buffer.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each concentration. Plot the MFI against the antibody concentration and fit the data to a one-site binding model to calculate the KD.
Protocol 2: ADC Internalization Assay
This protocol visualizes the internalization of this compound into HER2-positive cells using confocal microscopy.
Materials and Reagents:
-
HER2-positive cancer cell line (e.g., SK-BR-3).
-
This compound labeled with a pH-sensitive dye (e.g., pHrodo Red) or a standard fluorophore (e.g., Alexa Fluor 488).
-
Poly-D-Lysine coated glass-bottom dishes.
-
Live-cell imaging medium.
-
Nuclear stain (e.g., Hoechst 33342).
-
Confocal microscope with environmental control (37°C, 5% CO2).
Methodology:
-
Cell Seeding: Seed SK-BR-3 cells onto poly-D-lysine coated glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Replace the culture medium with live-cell imaging medium containing the fluorescently labeled this compound (e.g., at 10 µg/mL).
-
Live-Cell Imaging: Place the dish on the confocal microscope stage and maintain at 37°C and 5% CO2.
-
Acquire images at different time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the internalization and trafficking of the ADC. Punctate intracellular fluorescence will indicate endosomal/lysosomal localization.[14][15][16]
-
Staining and Fixation (Optional): At the final time point, cells can be washed, stained with a nuclear counterstain like Hoechst 33342, and fixed with 4% paraformaldehyde for higher resolution imaging.
-
Image Analysis: Analyze the images to observe the co-localization of the ADC signal with intracellular compartments over time.
Protocol 3: GSPT1 Degradation Assay (Western Blot)
This protocol quantifies the degradation of GSPT1 protein following treatment with this compound and is used to determine the DC50.[1]
Materials and Reagents:
-
HER2-positive cancer cell line (e.g., BT-474).
-
This compound ADC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-GSPT1 and a loading control (e.g., anti-β-actin or anti-GAPDH).[17][18]
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Treatment: Seed BT-474 cells in 6-well plates. The next day, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Incubate on ice for 30 minutes, then clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe for the loading control (β-actin).
-
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the GSPT1 signal to the loading control. Plot the percentage of GSPT1 remaining versus the log of the this compound concentration and use a non-linear regression model to calculate the DC50 value.[19]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol measures the effect of this compound on the viability of HER2-positive cancer cells to determine the IC50 value.
Materials and Reagents:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474).[10][20]
-
This compound ADC.
-
96-well flat-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent.[6][21]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert the raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Scalable Antigen-Antibody Binding Affinity Landscape: A Case Study with ENHERTU - Article (Preprint v1) by Wei Li | Qeios [qeios.com]
- 10. In Vitro Cytotoxicity of Trastuzumab (Tz) and Se-Trastuzumab (Se-Tz) against the Her/2 Breast Cancer Cell Lines JIMT-1 and BT-474 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibody Internalization | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. benchchem.com [benchchem.com]
- 18. novusbio.com [novusbio.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Evaluation of ORM-3819 in a Canine Model of Chronic Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-3819 is a novel investigational inodilator with a dual mechanism of action: calcium sensitization and selective inhibition of phosphodiesterase III (PDE III). This unique pharmacological profile suggests its potential as a therapeutic agent for acute decompensated heart failure and other conditions requiring enhanced cardiac contractility and reduced vascular resistance. These application notes provide a detailed protocol for a preclinical in vivo study to evaluate the efficacy and pharmacodynamics of this compound in a validated canine model of chronic heart failure induced by multiple sequential coronary microembolizations.
Signaling Pathway of this compound
The dual mechanism of this compound targets key pathways in cardiac muscle cells to improve function. As a calcium sensitizer, it enhances the affinity of troponin C for calcium, leading to a more forceful contraction for a given intracellular calcium concentration. Simultaneously, as a PDE III inhibitor, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), resulting in increased protein kinase A (PKA) activity. PKA phosphorylates various proteins that enhance cardiac contractility and promote smooth muscle relaxation in the vasculature.
In Vivo Study Design: Canine Model of Chronic Heart Failure
This study is designed to assess the acute hemodynamic effects of this compound in a well-established large animal model that closely mimics human chronic heart failure.
Animal Model
A canine model of chronic heart failure will be established through multiple sequential coronary microembolizations.[1] This method produces a stable and reproducible model of heart failure characterized by reduced left ventricular ejection fraction, increased end-diastolic pressure, and neurohormonal activation.[1]
Experimental Groups
-
Group 1: Vehicle Control (n=8) - Animals will receive an intravenous infusion of the vehicle solution.
-
Group 2: this compound Low Dose (n=8) - Animals will receive a low dose of this compound.
-
Group 3: this compound High Dose (n=8) - Animals will receive a high dose of this compound.
-
Group 4: Positive Control (e.g., Milrinone) (n=8) - Animals will receive a clinically relevant dose of a standard PDE III inhibitor.
Experimental Workflow
The following diagram outlines the key stages of the in vivo study.
Experimental Protocols
Induction of Chronic Heart Failure
-
Anesthesia and Surgical Preparation: Anesthetize healthy adult mongrel dogs and perform a left thoracotomy.
-
Microembolization Procedure: Introduce a catheter into the left circumflex coronary artery. Inject a suspension of microspheres to induce microemboli.
-
Sequential Embolizations: Repeat the embolization procedure every 1-3 weeks until the left ventricular ejection fraction (LVEF), assessed by echocardiography, is consistently below 35%.[1]
-
Recovery: Allow a recovery period of at least 4 weeks after the final embolization for the chronic heart failure phenotype to stabilize.
Hemodynamic Assessment
-
Instrumentation: Under general anesthesia, instrument the animals for the measurement of key hemodynamic parameters. This includes placing catheters in the femoral artery (for arterial pressure), femoral vein (for drug administration), and a Swan-Ganz catheter in the pulmonary artery (for cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure). Place a high-fidelity pressure transducer catheter in the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt).
-
Baseline Measurements: After a stabilization period, record all baseline hemodynamic parameters for at least 30 minutes.
-
Drug Administration: Administer a continuous intravenous infusion of the vehicle, this compound (low or high dose), or the positive control for a predetermined duration (e.g., 60 minutes).
-
Continuous Monitoring: Continuously record all hemodynamic parameters throughout the infusion period and for a specified time post-infusion.
-
Blood Sampling: Collect blood samples at baseline, during the infusion, and post-infusion to determine the plasma concentration of this compound (for pharmacokinetic analysis) and relevant biomarkers (e.g., NT-proBNP).
Data Presentation
All quantitative data should be summarized in tables to facilitate clear comparison between the treatment groups.
Table 1: Baseline Hemodynamic Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Heart Rate (bpm) | ||||
| Mean Arterial Pressure (mmHg) | ||||
| Cardiac Output (L/min) | ||||
| Left Ventricular Ejection Fraction (%) | ||||
| LV dP/dt_max (mmHg/s) | ||||
| LV dP/dt_min (mmHg/s) | ||||
| Pulmonary Capillary Wedge Pressure (mmHg) |
Table 2: Change from Baseline in Key Hemodynamic Parameters at Peak Effect
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Δ Heart Rate (bpm) | ||||
| Δ Mean Arterial Pressure (mmHg) | ||||
| Δ Cardiac Output (L/min) | ||||
| Δ LV dP/dt_max (mmHg/s) | ||||
| Δ LV dP/dt_min (mmHg/s) | ||||
| Δ Pulmonary Capillary Wedge Pressure (mmHg) |
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound in a clinically relevant large animal model of chronic heart failure. The data generated from this study will be crucial for understanding the therapeutic potential of this compound and for guiding its further clinical development. The use of a well-characterized model and comprehensive hemodynamic monitoring will ensure the generation of high-quality, translatable data.
References
Application Notes and Protocols for ORM-3819 Cell Culture Treatment
Notice: Information regarding "ORM-3819" is not available in publicly accessible scientific literature. The following guidelines are based on general cell culture protocols and will require significant optimization once the specific properties of this compound are identified.
Introduction
This document provides a foundational framework for utilizing this compound in cell culture experiments. Given the absence of specific data for this compound, the protocols outlined below are generalized and should be adapted based on empirical data obtained for the cell lines and assays of interest. Researchers, scientists, and drug development professionals are advised to conduct preliminary dose-response and time-course studies to determine the optimal experimental conditions.
General Cell Culture Guidelines
Maintaining healthy and viable cell cultures is paramount for obtaining reliable and reproducible results.
2.1. Cell Line Maintenance
It is critical to adhere to the specific culture conditions recommended for each cell line. These conditions can typically be found in the cell line product information sheet or from the supplying repository (e.g., ATCC).
-
Media: Use the recommended basal medium supplemented with the appropriate concentration of fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and any other necessary growth factors.
-
Passaging: Subculture cells when they reach the recommended confluency to maintain exponential growth. Overgrowth can lead to changes in cellular physiology and experimental artifacts.
-
Aseptic Technique: All cell culture manipulations should be performed in a certified biological safety cabinet using sterile techniques to prevent microbial contamination.
2.2. Cryopreservation and Thawing
Proper cryopreservation and thawing techniques are essential for long-term storage and recovery of cell lines.
-
Freezing: Cells should be frozen in a cryoprotective medium (e.g., basal medium with 10% FBS and 5-10% DMSO) at a controlled rate.
-
Thawing: Thaw cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium to minimize exposure to the cryoprotectant.
Experimental Protocols
The following are generalized protocols that must be optimized for this compound.
3.1. Preparation of this compound Stock Solution
The solubility of this compound will dictate the appropriate solvent. Common solvents for small molecules include dimethyl sulfoxide (B87167) (DMSO), ethanol, or phosphate-buffered saline (PBS).
-
Determine the appropriate solvent for this compound based on its physicochemical properties.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving a known weight of this compound in the chosen solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3.2. Dose-Response Experiment to Determine IC50
This experiment is crucial for determining the concentration of this compound that inhibits a biological process by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Example Data Layout for Dose-Response Experiment
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for initial this compound characterization in cell culture.
Caption: General workflow for determining the in vitro efficacy of this compound.
Postulated Signaling Pathway Analysis
Without specific information on the cellular targets of this compound, any depiction of a signaling pathway would be purely speculative. Once the mechanism of action is elucidated, a relevant pathway diagram can be constructed. For example, if this compound is found to be a kinase inhibitor, a diagram illustrating its effect on a specific kinase cascade would be appropriate.
The diagram below represents a generic kinase signaling pathway that could be inhibited by a hypothetical compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Application Notes and Protocols for the Quantification of ORM-3819
This document provides detailed application notes and proposed protocols for the analytical quantification of ORM-3819, a potent inotropic agent. The methodologies described herein are intended for researchers, scientists, and drug development professionals. While direct, validated analytical methods for this compound are not widely published, the following protocols are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in biological matrices.
Overview and Mechanism of Action
This compound exerts its positive inotropic effects through a dual mechanism: it enhances the calcium sensitivity of cardiac troponin C (cTnC) and selectively inhibits phosphodiesterase III (PDE III). This leads to an increase in cardiac contractility. Understanding its mechanism is crucial for the development of relevant bioanalytical assays and for the interpretation of pharmacokinetic and pharmacodynamic data.
Signaling Pathway of this compound
Proposed Analytical Method: LC-MS/MS for Quantification in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method suitable for quantifying low concentrations of drugs and their metabolites in complex biological matrices. The following is a proposed LC-MS/MS method for the determination of this compound in human plasma.
Instrumentation and Reagents
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Reagents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA), ammonium (B1175870) acetate, and water (all LC-MS grade). This compound reference standard (≥98% purity). An appropriate internal standard (IS), such as a stable isotope-labeled this compound, should be used.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the proposed starting conditions for the LC-MS/MS analysis. These parameters will require optimization.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | To be determined by infusion of the reference standard |
| Internal Standard MRM Transition | To be determined by infusion of the IS |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
Experimental Workflow
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as DMSO or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the this compound stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with 50:50 acetonitrile:water. These will be used to prepare calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of this compound to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Data Analysis and Validation Parameters
The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
Conclusion
The proposed LC-MS/MS method provides a robust framework for the quantification of this compound in human plasma. The provided protocols for sample preparation and analysis, along with the necessary validation parameters, offer a comprehensive guide for researchers. The signaling pathway and workflow diagrams serve to visually represent the compound's mechanism and the analytical process. It is imperative that the proposed method undergoes thorough optimization and validation to ensure its accuracy, precision, and reliability for its intended application in drug development and clinical research.
Application Note: Development of HPLC and LC-MS Methods for the Quantification of ORM-3819
Abstract
This document provides a comprehensive guide for the development and validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the novel inotropic agent, ORM-3819. Due to the limited availability of published analytical methods for this compound, this application note outlines a systematic approach to method development, from initial parameter selection to validation, tailored to the physicochemical properties of this compound. The provided protocols are intended to serve as a starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel therapeutic agent that has shown promise as a potent inotropic agent by binding to cardiac troponin C (cTnC) and sensitizing the heart to Ca2+.[1] It also acts as a selective inhibitor of phosphodiesterase III (PDE III).[1][2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. This application note details a proposed strategy for developing robust HPLC and LC-MS methods for its quantification.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing an effective analytical method.
| Property | Value | Reference |
| IUPAC Name | 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone | [1] |
| CAS Number | 360794-85-0 | [1][4] |
| Molecular Formula | C₁₉H₁₉N₅O₅ | [1] |
| Molecular Weight | 397.38 g/mol | [1] |
| Appearance | Light orange to dark orange powder | [1] |
| Solubility | DMSO: 30 mg/mL, clear | [1] |
Based on its structure, this compound is a moderately polar compound with several functional groups that can be utilized for chromatographic separation and detection.
Proposed HPLC Method Development
Experimental Protocol: HPLC Method
Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis scan (estimated around 254 nm and 360 nm based on the chromophores in the structure).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in DMSO.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Method Development Strategy
The development process will involve a systematic evaluation of critical parameters to achieve optimal separation and peak shape.
Hypothetical HPLC Validation Data
The developed method should be validated according to ICH guidelines. The following table presents hypothetical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Proposed LC-MS Method Development
Experimental Protocol: LC-MS Method
Objective: To develop a sensitive and selective LC-MS method for the quantification of this compound in complex matrices (e.g., plasma).
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/UHPLC system for fast chromatography
-
Analytical column suitable for LC-MS (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
All solvents and reagents should be LC-MS grade.
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (To be Optimized):
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): [M+H]⁺ = 398.4 m/z
-
Product Ions (Q3): To be determined by infusion and fragmentation of the parent ion.
-
Collision Energy (CE): To be optimized for each transition.
-
Source Parameters: To be optimized (e.g., capillary voltage, source temperature).
Method Development Strategy
The LC-MS method development will focus on achieving high sensitivity and selectivity through the optimization of both chromatographic and mass spectrometric parameters.
Hypothetical LC-MS/MS Parameters and Validation Data
| Parameter | Hypothetical Value/Result |
| Precursor Ion (Q1) | 398.4 m/z |
| Product Ion 1 (Q3) | To be determined (e.g., 250.1 m/z) |
| Product Ion 2 (Q3 - Qualifier) | To be determined (e.g., 150.2 m/z) |
| Collision Energy (for Product 1) | To be determined (e.g., 25 eV) |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Conclusion
This application note provides a detailed framework for the development and validation of HPLC and LC-MS analytical methods for this compound. The proposed starting conditions and development strategies are based on the known physicochemical properties of the molecule and established chromatographic principles. These protocols should enable researchers to establish reliable and robust analytical methods for the quantification of this compound in various sample types, thereby supporting further research and development of this promising therapeutic agent.
References
- 1. This compound = 98 HPLC 360794-85-0 [sigmaaldrich.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The Adenylate Cyclase Activator Forskolin Potentiates the Positive Inotropic Effect of the Phosphodiesterase Inhibitor Milrinone But Not of the Calcium Sensitizer Levosimendan nor of Its Hemodynamically Active Metabolites: An Apparent Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 360794-85-0 [chemicalbook.com]
ORM-3819 preparing stock solutions and dilutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-3819 is a potent inotropic agent with a dual mechanism of action, functioning as both a cardiac troponin C (cTnC) sensitizer (B1316253) and a selective phosphodiesterase III (PDE III) inhibitor. These characteristics make it a compound of significant interest in cardiovascular research and drug development for conditions such as heart failure. This document provides detailed protocols for the preparation of stock solutions and subsequent dilutions of this compound to facilitate reproducible and accurate in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's basic characteristics.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 397.38 g/mol |
| Appearance | Light orange to dark orange powder |
| Purity (HPLC) | ≥98% |
| Solubility | DMSO: ≥30 mg/mL |
| Storage Temperature | 2-8°C (for solid compound) |
Mechanism of Action
This compound enhances cardiac contractility through two primary signaling pathways:
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Cardiac Troponin C (cTnC) Sensitization: this compound binds to cardiac troponin C, increasing its sensitivity to calcium ions. This enhances the formation of cross-bridges between actin and myosin filaments, leading to a stronger myocardial contraction without a significant increase in intracellular calcium concentration.
-
Selective Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac muscle cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates key proteins involved in calcium handling and myofilament function, further augmenting contractility.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions and subsequent dilutions for experimental use.
Preparation of a 1 mg/mL Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
Storage: The 1 mg/mL stock solution can be stored at room temperature for short-term use. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Dilutions
Procedure:
To prepare working solutions of 0.1 mg/mL and 0.01 mg/mL from the 1 mg/mL stock solution, perform the following serial dilutions:
To prepare a 0.1 mg/mL working solution:
-
Take 100 µL of the 1 mg/mL this compound stock solution.
-
Add it to 900 µL of the desired experimental buffer or cell culture medium.
-
Mix thoroughly by vortexing or gentle pipetting.
To prepare a 0.01 mg/mL working solution:
-
Take 100 µL of the freshly prepared 0.1 mg/mL working solution.
-
Add it to 900 µL of the desired experimental buffer or cell culture medium.
-
Mix thoroughly by vortexing or gentle pipetting.
Note: The final concentration of DMSO in the experimental medium should be carefully controlled, as high concentrations can be toxic to cells. It is advisable to prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Application Notes and Protocols for ORM-3819 in [Specific Disease] Models
A comprehensive search for publicly available data on ORM-3819 has yielded no specific preclinical or clinical results for a compound with this designation. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
Extensive searches were conducted to locate information regarding "this compound," including preclinical studies, its use in Alzheimer's disease models, its mechanism of action, and any associated clinical trials. These searches did not return any relevant scientific literature, press releases, or clinical trial registrations for a compound with this identifier.
It is possible that "this compound" is an internal compound designation that has not yet been disclosed in public forums, a very early-stage research compound with no published data, or a potential misspelling of another drug candidate.
While no information was found for this compound, research on other compounds from Orion Corporation, such as ORM-12741, has been conducted for neurodegenerative diseases like Alzheimer's. For instance, ORM-12741, a selective alpha-2c adrenoceptor antagonist, has been investigated in Phase II clinical trials for Alzheimer's disease, with some studies showing potential effects on episodic memory.[1][2][3][4][5]
Without any specific data on this compound, the core requirements of this request, including:
-
Data Presentation: Summaries of quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualization: Diagrams of signaling pathways and experimental workflows.
cannot be fulfilled.
We recommend verifying the compound designation and searching for publications or presentations from the sponsoring institution that may refer to this compound under a different name or at a future date. Should information on this compound become publicly available, the requested Application Notes and Protocols can be developed.
References
- 1. Orion Corporation presented promising Phase II data for new Alzheimer's disease drug at AAN Annual Meeting [orionpharma.com]
- 2. Novel Add-on Drug Shows Promise in Alzheimer's Disease [medscape.com]
- 3. Patrik Holm: A new medicine may alleviate memory disorders - Kemianteollisuus [kemianteollisuus.fi]
- 4. Orion Corporation signs license agreement with Janssen Pharmaceuticals, Inc. for the development and commercialization of its novel treatment for Alzheimer's disease [orionpharma.com]
- 5. alzdiscovery.org [alzdiscovery.org]
No Publicly Available Information on ORM-3819 for High-Throughput Screening
Despite a comprehensive search of publicly available scientific and technical literature, no information was found regarding a compound designated as ORM-3819 for use in high-throughput screening (HTS) or any other drug discovery and development application.
Multiple search queries, including "this compound high-throughput screening," "this compound mechanism of action," "this compound binding affinity," "this compound cellular assays," "this compound pharmacology," and "this compound drug development," did not yield any relevant results pertaining to a specific chemical entity or biological agent.
The searches returned information on unrelated topics, such as:
-
Other compounds from Orum Therapeutics, namely ORM-5029 and ORM-1153.
-
A contractor proposal form with the model number NC3819.
-
A Japanese light novel series.
This lack of available data prevents the creation of the requested detailed Application Notes and Protocols, including data presentation, experimental procedures, and visualizations of signaling pathways or experimental workflows.
It is possible that this compound is an internal compound designation not yet disclosed in public forums or scientific literature, a discontinued (B1498344) project, or a typographical error. Without any foundational information on the compound's nature, target, and mechanism of action, it is not possible to generate the specific and detailed technical documentation requested.
Application Notes and Protocols: Measuring Downstream Pathway Activation of ORM-3819
Note: As of the current date, publicly available information, including peer-reviewed literature and clinical trial databases, does not contain specific data regarding a molecule designated "ORM-3819" or its downstream pathway activation. The following application notes and protocols are presented as a generalized framework for characterizing the mechanism of action of a hypothetical novel therapeutic agent, drawing upon established methodologies in signal transduction research. The experimental designs outlined below are broadly applicable to the investigation of various signaling pathways.
Introduction to Downstream Pathway Analysis
Understanding the mechanism of action of a novel therapeutic agent is crucial for its development and clinical application. This involves identifying the direct molecular target and elucidating the subsequent intracellular signaling cascades, or "downstream pathways," that are modulated. Activation or inhibition of these pathways ultimately dictates the pharmacological effect of the drug. These notes provide a guide to the experimental approaches used to measure the activation of key downstream signaling pathways that are frequently implicated in disease pathogenesis.
Hypothetical Signaling Pathway of a Novel Therapeutic Agent
To illustrate the process of pathway analysis, we will consider a hypothetical scenario where a new drug is believed to target a receptor tyrosine kinase (RTK).
Diagram: Hypothetical RTK Signaling Cascade
Caption: A simplified diagram of common downstream signaling pathways initiated by Receptor Tyrosine Kinase (RTK) activation.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are designed for easy comparison of the effects of a hypothetical therapeutic agent on downstream pathway activation.
Table 1: Phospho-Protein Levels Following Treatment
| Target Protein | Treatment Group | Mean Phosphorylation Level (Relative Units) | Standard Deviation | p-value (vs. Vehicle) |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.0 | 0.15 | - |
| Drug X (10 nM) | 0.4 | 0.08 | < 0.01 | |
| Drug X (100 nM) | 0.1 | 0.05 | < 0.001 | |
| p-AKT (Ser473) | Vehicle Control | 1.0 | 0.20 | - |
| Drug X (10 nM) | 0.6 | 0.12 | < 0.05 | |
| Drug X (100 nM) | 0.2 | 0.07 | < 0.01 |
Table 2: Target Gene Expression Analysis
| Gene Name | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle) | Standard Deviation | p-value (vs. Vehicle) |
| c-Fos | Vehicle Control | 1.0 | 0.18 | - |
| Drug X (100 nM) | 0.3 | 0.09 | < 0.01 | |
| Cyclin D1 | Vehicle Control | 1.0 | 0.25 | - |
| Drug X (100 nM) | 0.4 | 0.11 | < 0.01 |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol describes the detection and quantification of phosphorylated (activated) signaling proteins.
Workflow Diagram: Western Blotting
Caption: A stepwise workflow for the detection of specific proteins by Western blotting.
Methodology:
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the vehicle control or various concentrations of the therapeutic agent for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST and apply an enhanced chemiluminescence (ECL) substrate.
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Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to a loading control (e.g., GAPDH or β-actin) or the total protein level of the target.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA expression of downstream target genes.
Workflow Diagram: qRT-PCR
Caption: The main steps involved in performing quantitative real-time PCR for gene expression analysis.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the Western blotting protocol.
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RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
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RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for characterizing the downstream signaling effects of a novel therapeutic agent. By employing these techniques, researchers can generate quantitative data to build a comprehensive understanding of a drug's mechanism of action, which is essential for preclinical and clinical development. While "this compound" remains uncharacterized in public domains, the application of these established methodologies will be vital in the assessment of its or any other novel compound's biological activity.
Troubleshooting & Optimization
ORM-3819 experimental variability and reproducibility
Important Notice: Publicly available information, including scientific literature and clinical trial data, for a compound designated as "ORM-3819" could not be identified in the conducted search. The following content is a generalized template designed to serve as a framework for a technical support center for an experimental compound. The specific details regarding this compound are placeholders and should be substituted with actual experimental data when available.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A: No public information is available on the specific mechanism of action for this compound. For a hypothetical compound, this section would typically describe the molecular target, the expected downstream signaling effects, and the rationale for its therapeutic application.
Q2: What are the common sources of experimental variability when working with novel small molecule inhibitors like this compound?
A: Variability in experiments with novel small molecule inhibitors can arise from several factors. These include inconsistencies in compound purity and batch-to-batch variation, differences in cell line passage numbers and genetic drift, fluctuations in incubation times and reagent concentrations, and the inherent biological variability of the experimental models.
Q3: How can I troubleshoot inconsistent results in my in vitro assays?
A: To address inconsistent in vitro results, it is recommended to first verify the identity and purity of your compound stock. Subsequently, ensure the consistency of your cell culture conditions, including cell density at the time of treatment. Standardize all assay protocols, paying close attention to reagent preparation and incubation steps. Implementing robust positive and negative controls in every experiment is crucial for data normalization and validation.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions and age of the compound stock. Perform a quality control check, such as HPLC-MS, to confirm the integrity and purity of the compound.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Titrate the concentration of the compound over a wider range. Optimize the incubation time to ensure sufficient duration for the compound to exert its biological effect.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Confirm the expression of the target protein in your cell line using methods like western blotting or qPCR. Consider using a different, more sensitive cell line as a positive control.
-
Issue 2: High Background Signal in Biochemical Assays
-
Possible Cause 1: Non-specific Binding.
-
Troubleshooting Step: Include a non-specific binding control in your assay. Increase the concentration of blocking agents (e.g., BSA) in your assay buffer.
-
-
Possible Cause 2: Reagent Contamination.
-
Troubleshooting Step: Prepare fresh assay buffers and reagent solutions. Ensure all laboratory equipment is thoroughly cleaned.
-
Experimental Protocols & Data
No specific experimental protocols or quantitative data for this compound are publicly available. A comprehensive technical support center would include detailed, step-by-step protocols for key experiments such as cell viability assays, target engagement assays, and pharmacokinetic studies.
Table 1: Hypothetical In Vitro Efficacy Data for this compound
| Cell Line | Target Expression (Relative Units) | IC50 (nM) | Standard Deviation |
| Cell Line A | 1.2 | 50 | ± 5.2 |
| Cell Line B | 0.8 | 150 | ± 12.7 |
| Cell Line C | 0.2 | >1000 | N/A |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that a compound like this compound might target.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Experimental Workflow
This diagram outlines a general workflow for testing the efficacy of a novel compound.
Caption: General experimental workflow for in vitro compound testing.
troubleshooting ORM-3819 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and solubilizing ORM-3819. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound. For subsequent dilutions into aqueous buffers, it is crucial to consider the final DMSO concentration to avoid precipitation and ensure compatibility with your experimental system.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to decrease the final concentration of this compound in your working solution.
-
Increase the Cosolvent Concentration: If your experimental system allows, increasing the final percentage of DMSO may help maintain solubility. However, always check the tolerance of your cells or assay to the final solvent concentration.
-
Use a Surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Assess the pH of your final buffer and, if the compound has ionizable groups, adjust the pH to a range where the compound is more soluble.
Q3: Can I use solvents other than DMSO to dissolve this compound?
While DMSO is the primary recommendation, other organic solvents can be used. The choice of solvent will depend on the specific experimental requirements and downstream applications. The following table summarizes the approximate solubility of this compound in various common solvents.
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | ~ 25 | 25 | Can be a substitute for DMSO. |
| Ethanol (100%) | < 1 | 25 | Low solubility. |
| Methanol | < 1 | 25 | Low solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | 25 | Practically insoluble. |
Experimental Protocols
Protocol for Determining this compound Solubility in an Aqueous Buffer
This protocol outlines a method for assessing the solubility of this compound in a user-defined aqueous buffer.
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Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% anhydrous DMSO.
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Serial Dilutions: Create a series of dilutions from the stock solution into your aqueous buffer of choice. For example, prepare solutions with final this compound concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects your assay (typically ≤ 0.5%).
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Equilibration: Gently vortex the solutions and incubate them at room temperature for at least one hour to allow them to equilibrate.
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Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation.
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Centrifugation: To remove any potential precipitate, centrifuge the solutions at a high speed (e.g., 14,000 rpm) for 10 minutes.
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Quantification: Carefully collect the supernatant and quantify the concentration of soluble this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Diagrams
Below are diagrams illustrating a troubleshooting workflow for solubility issues and a hypothetical signaling pathway involving this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound as a RAF inhibitor.
Technical Support Center: Optimizing ORM-3819 Treatment Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of the hypothetical small molecule inhibitor, ORM-3819. The following guidelines are based on best practices for working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1][2] This wide range will help determine the effective concentration window for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on the biological question being addressed and the mechanism of action of this compound. It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][3] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[2] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of this compound.[2]
Troubleshooting Guides
Issue 1: No observable effect of this compound at the tested concentrations.
| Possible Cause | Solution |
| Concentration is too low. | Test a higher concentration range. Some compounds may require higher concentrations for in vitro activity.[2] |
| Compound instability. | Ensure the compound is stored and handled correctly. Prepare fresh dilutions for each experiment.[2] |
| Insensitive cell line or assay. | Confirm that your cell line expresses the target of this compound. Use a positive control to validate the assay's functionality.[2] |
Issue 2: High levels of cell death observed across all concentrations.
| Possible Cause | Solution |
| Compound-induced cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Adjust experimental concentrations to be below this threshold.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) does not exceed non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[2] |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[2] |
| Variability in compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent concentrations. |
Experimental Protocols
Protocol 1: Determining Dose-Response and IC50
Objective: To determine the effective concentration range of this compound and its IC50 value in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[4]
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the expected biochemical IC50 to concentrations where toxicity might occur.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration.[4]
-
Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, or Western blot for a downstream marker).[4]
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Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTS assay).[4]
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Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit a dose-response curve to determine the IC50 value.[1]
Protocol 2: Assessing Target Engagement via Western Blot
Objective: To confirm that this compound engages its target and modulates downstream signaling.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total protein levels of the target and key downstream markers.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[1]
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Analysis: Quantify band intensities to assess the change in phosphorylation of target proteins relative to the total protein and a loading control.[1]
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| U87MG (Glioblastoma) | Cell Viability | 72 | 50 |
| U251MG (Glioblastoma) | Cell Viability | 72 | 75 |
| LN229 (Glioblastoma) | Cell Viability | 72 | 60 |
| A549 (Lung Cancer) | Cell Proliferation | 48 | 120 |
| MCF-7 (Breast Cancer) | Cell Proliferation | 48 | 90 |
Table 2: Recommended Concentration Ranges for this compound in Different Assays
| Assay Type | Cell Type | Recommended Concentration Range | Notes |
| Western Blot (Target Phosphorylation) | Cancer Cell Lines | 10 nM - 1 µM | A 2-4 hour treatment is often sufficient to observe changes in phosphorylation. |
| Cell Migration Assay | U87MG | 25 nM - 500 nM | Assess after 24 hours. |
| In vivo (Mouse Xenograft) | U87MG | 10-50 mg/kg | Dosing frequency and route of administration need to be optimized. |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Information on ORM-3819 Not Publicly Available
Efforts to gather information on the off-target effects and mitigation strategies for a compound designated as ORM-3819 have been unsuccessful. Publicly available scientific and medical databases, as well as corporate press releases and clinical trial registries, contain no specific mentions of a drug or research compound with this identifier.
Extensive searches have been conducted to locate data pertaining to "this compound," including its mechanism of action, potential off-target effects, and any associated experimental protocols or mitigation strategies. These searches have yielded no relevant results.
Information is available for other compounds developed by Orum Therapeutics, such as ORM-5029 and ORM-6151. These are described as degrader-antibody conjugates. Notably, the clinical trial for ORM-5029 was discontinued (B1498344) following a patient death attributed to liver failure. However, this information is specific to ORM-5029 and cannot be extrapolated to any other compound.
Without any publicly accessible data on this compound, it is not possible to provide the requested technical support content, including:
-
Frequently Asked Questions (FAQs): No common (or any) issues have been documented.
-
Troubleshooting Guides: Without known problems, troubleshooting guidance cannot be developed.
-
Quantitative Data Summaries: No data is available to summarize.
-
Experimental Protocols: No published studies or protocols exist to be detailed.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and experimental procedures are unknown, precluding the creation of any visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any non-public documentation they may have access to, such as internal company reports or direct correspondence from Orum Therapeutics. At present, no information in the public domain can be used to construct the requested technical support resource.
Technical Support Center: Overcoming ORM-3819 Resistance in Cell Lines
Disclaimer: As "ORM-3819" is not a publicly documented compound, this guide is based on the hypothetical premise that this compound is a selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). The troubleshooting strategies and protocols provided are based on well-established mechanisms of resistance to EGFR inhibitors.
This technical support resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their in vitro experiments.
Troubleshooting Guide
This guide provides solutions to common issues observed during experiments with this compound and cell lines that have developed resistance.
| Observed Problem | Potential Cause | Recommended Action |
| Gradual increase in IC50 of this compound over several passages. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. 2. Investigate Mechanism: Analyze for common resistance mechanisms such as secondary mutations in EGFR (e.g., T790M) or activation of bypass pathways (e.g., MET amplification). 3. Establish Resistant Line: Consider formally establishing a resistant cell line for further studies. |
| Sudden loss of this compound efficacy in a previously sensitive cell line. | 1. Cell Line Integrity: Cross-contamination or genetic drift of the cell line. 2. Compound Integrity: Degradation or incorrect concentration of this compound. 3. Mycoplasma Contamination: Infection affecting cellular response. | 1. Authenticate Cell Line: Perform Short Tandem Repeat (STR) profiling. 2. Verify Compound: Use a fresh, validated batch of this compound. 3. Test for Mycoplasma: Use a mycoplasma detection kit. |
| Resistant cells show morphological changes (e.g., elongated, spindle-like shape). | Epithelial-to-Mesenchymal Transition (EMT). | 1. Analyze EMT Markers: Perform Western blot or immunofluorescence for E-cadherin (downregulation) and Vimentin/N-cadherin (upregulation). 2. Functional Assays: Conduct migration and invasion assays to confirm EMT phenotype. |
| Resistance is reversed upon removal of this compound from culture for several passages. | Unstable resistance mechanism or presence of a heterogeneous population with a small subset of resistant cells. | 1. Single-Cell Cloning: Isolate and expand single clones to establish a stably resistant line. 2. Characterize Subclones: Analyze individual clones for different resistance mechanisms. |
| Combination of this compound with a second inhibitor shows synergistic killing in resistant cells. | Activation of a bypass signaling pathway. | 1. Identify Pathway: Use pathway-specific inhibitors or perform phosphoproteomic analysis to identify the activated bypass pathway (e.g., MET, HER2). 2. Confirm with Knockdown: Use siRNA or shRNA to confirm the role of the identified bypass pathway in conferring resistance. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to EGFR inhibitors like this compound?
A1: The most frequently observed mechanisms of acquired resistance to EGFR TKIs are:
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Secondary Mutations in EGFR: The "gatekeeper" T790M mutation in exon 20 of the EGFR gene is the most common, accounting for 50-60% of resistance cases to first-generation EGFR inhibitors.[1] This mutation increases the receptor's affinity for ATP, reducing the binding efficiency of the inhibitor.
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Bypass Pathway Activation: The tumor cells can activate alternative signaling pathways to bypass the EGFR blockade. The most common is the amplification of the MET proto-oncogene, which leads to the activation of ERBB3 signaling.[2] Other bypass pathways include HER2 amplification and activation of the AXL kinase.[1][3]
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Phenotypic Transformation: This can include processes like the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain mesenchymal features, leading to reduced drug sensitivity.[4] In some cases, a transformation to a different histology, such as small cell lung cancer, can occur.[3]
Q2: How can I establish an this compound resistant cell line in the lab?
A2: Acquired resistance can be induced in vitro by continuous exposure of a sensitive parental cell line to increasing concentrations of this compound.[4][5] A common method is the stepwise dose-escalation procedure, which can take several months to complete.[5] The goal is to select for and expand the population of cells that can survive and proliferate in the presence of the drug.
Q3: What is the first step I should take when I suspect my cell line has become resistant to this compound?
A3: The first step is to confirm and quantify the resistance. This is done by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells and comparing it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value (typically >3-fold) confirms the development of resistance.[6]
Q4: How can I determine if resistance to this compound in my cell line is due to the EGFR T790M mutation?
A4: Several molecular biology techniques can be used to detect the T790M mutation:
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Quantitative PCR (qPCR) or Digital Droplet PCR (ddPCR): These are highly sensitive methods for detecting and quantifying the T790M mutation, even when it is present in a small subpopulation of cells.[7]
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Sanger Sequencing or Next-Generation Sequencing (NGS): DNA sequencing of the EGFR gene will identify the T790M mutation as well as other potential resistance-conferring mutations. NGS can provide more comprehensive information on the genomic landscape of the resistant cells.
Q5: What experimental approaches can I take to investigate MET amplification as a resistance mechanism?
A5: To assess MET amplification, you can use the following techniques:
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Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting gene amplification and involves using fluorescently labeled probes to visualize the MET gene and the centromere of chromosome 7 (CEP7) in interphase nuclei.[8][9] A high MET/CEP7 ratio indicates amplification.
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Quantitative PCR (qPCR): This method can determine the relative copy number of the MET gene compared to a stable reference gene.[10]
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Next-Generation Sequencing (NGS): NGS can also be used to assess MET copy number alterations.[8][11]
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Western Blot: To confirm that gene amplification leads to increased protein expression, you can perform a Western blot to detect the levels of total MET and phosphorylated MET.
Q6: Are there strategies to overcome this compound resistance in my cell line experiments?
A6: Yes, several strategies can be explored in vitro to overcome resistance:
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Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway can restore sensitivity. For example, if MET is amplified, a combination of this compound and a MET inhibitor can be effective.[12]
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Next-Generation Inhibitors: If resistance is due to a secondary mutation like T790M, a next-generation EGFR inhibitor that is designed to be effective against this mutation could be used.
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Targeting Downstream Pathways: Inhibiting key downstream signaling molecules, such as those in the PI3K/AKT/mTOR or MAPK pathways, can also be a viable strategy.[2]
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
Detailed Experimental Protocols
Protocol 1: Establishment of an this compound Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
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Parental cancer cell line sensitive to this compound
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Complete growth medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture flasks and plates
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MTT or CellTiter-Glo viability assay kit
Procedure:
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Determine Initial Dosing: Perform a dose-response curve to determine the IC20 (concentration that inhibits 20% of growth) of this compound for the parental cell line.
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Initial Exposure: Culture the parental cells in their complete growth medium containing this compound at the IC20 concentration.
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Monitor and Passage: Monitor the cells for growth. Initially, cell proliferation will be slow. Passage the cells as they reach 70-80% confluency. Maintain the culture at this drug concentration for at least 2-3 weeks, or until the growth rate recovers to a level similar to that of the untreated parental cells.
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Dose Escalation: Once the cells are growing robustly, increase the concentration of this compound by 1.5 to 2-fold.
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Repeat and Escalate: Repeat step 3 and 4, gradually increasing the drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.[13]
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Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >1 µM), characterize the established resistant line.
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Determine the new IC50 and compare it to the parental line.
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Cryopreserve stocks of the resistant cell line at various passages.
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Maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to ensure the stability of the resistant phenotype.
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Protocol 2: Western Blot for EGFR Pathway and MET Activation
Objective: To assess the phosphorylation status of EGFR, its downstream effectors (AKT, ERK), and MET in sensitive versus resistant cell lines.
Materials:
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Sensitive and resistant cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-MET, anti-total-MET, anti-beta-actin (loading control).
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HRP-conjugated secondary antibodies
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Chemiluminescence substrate
Procedure:
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Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
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Analysis: Compare the levels of phosphorylated proteins relative to the total protein levels between the sensitive and resistant cell lines.
Protocol 3: Quantitative PCR (qPCR) for MET Gene Copy Number
Objective: To determine the relative copy number of the MET gene in resistant cells compared to sensitive cells.
Materials:
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Genomic DNA from sensitive and resistant cell lines
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TaqMan Copy Number Assay for MET (target gene)
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TaqMan Copy Number Reference Assay for a stable reference gene (e.g., RNase P)
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qPCR master mix
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qPCR instrument
Procedure:
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.
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qPCR Reaction Setup: Prepare qPCR reactions for both the MET target assay and the RNase P reference assay for each DNA sample, according to the manufacturer's protocol.
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Run qPCR: Perform the qPCR on a real-time PCR instrument.
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Data Analysis: Use the instrument's software to determine the Ct values for both the target and reference genes. Calculate the relative copy number of MET using the delta-delta Ct method, normalizing the MET Ct values to the RNase P Ct values and comparing the resistant sample to the sensitive (calibrator) sample. An increased relative copy number in the resistant line indicates gene amplification.[10]
References
- 1. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR T790M detection rate in lung adenocarcinomas at baseline using droplet digital PCR and validation by ultra-deep next generation sequencing - Lettig - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: ORM-3819 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of ORM-3819.
Troubleshooting Guide
Issue: Low or variable plasma concentrations of this compound in preclinical species.
Possible Cause 1: Poor Aqueous Solubility
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Q: My in vivo studies are showing minimal absorption of this compound. How can I confirm if solubility is the issue?
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A: We recommend performing equilibrium solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the solubility of this compound is below the required concentration for the target dose, it is likely a contributing factor to the low bioavailability.
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Q: What are the initial steps to improve the bioavailability of a poorly soluble compound like this compound?
Possible Cause 2: Formulation In-compatibility
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Q: I've tried a simple suspension of this compound, but the results are inconsistent. What should I try next?
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A: For compounds with low solubility, moving to more advanced formulation strategies is often necessary. Consider amorphous solid dispersions, which maintain the drug in a higher energy state to improve solubility, or lipid-based delivery systems that can enhance absorption through the lymphatic system.[3] Self-emulsifying drug delivery systems (SEDDS) are another effective option for enhancing the solubility and dissolution of hydrophobic drugs.[4]
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Q: How do I choose the best formulation strategy for this compound?
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A: The choice of formulation depends on the specific physicochemical properties of this compound. A systematic screening of different formulation approaches is recommended. This can involve preparing small-scale batches of various formulations and evaluating their in vitro dissolution profiles before proceeding to in vivo studies.
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Issue: High inter-individual variability in pharmacokinetic (PK) parameters.
Possible Cause 1: Food Effects
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Q: We are observing significant differences in this compound exposure between animals in the same cohort. Could food be a factor?
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A: Yes, the presence or absence of food can significantly impact the absorption of many drugs. We recommend conducting PK studies in both fasted and fed states to characterize the effect of food on this compound bioavailability.
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Possible Cause 2: Gastrointestinal (GI) Tract Instability
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Q: Could this compound be degrading in the stomach?
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A: It is possible. We advise performing stability studies in simulated gastric and intestinal fluids to assess the chemical stability of this compound under physiological pH conditions. If degradation is observed, enteric coating of the formulation may be necessary to protect the drug from the acidic environment of the stomach.[5]
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Frequently Asked Questions (FAQs)
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Q: What is the Biopharmaceutical Classification System (BCS) and why is it important for this compound?
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A: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Understanding the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy. For example, for a BCS Class II compound (low solubility, high permeability), the primary goal is to improve the dissolution rate.[1]
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Q: What are the key in vitro assays to perform before starting in vivo bioavailability studies for this compound?
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A: We recommend a standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, including kinetic solubility in physiological buffers, Caco-2 permeability to assess intestinal transport, and metabolic stability in liver microsomes to understand potential first-pass metabolism.
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-
Q: How can I model and predict the in vivo performance of my this compound formulation?
Data Presentation
Table 1: Comparison of Hypothetical this compound Formulations on Bioavailability in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension | 50 | 420 ± 90 | 2.0 | 2800 ± 550 | 14 |
| Solid Dispersion | 50 | 950 ± 180 | 1.5 | 6500 ± 1200 | 33 |
| Nano-suspension | 50 | 1200 ± 250 | 1.0 | 8900 ± 1600 | 45 |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment of this compound Formulations in Rats
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Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
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Formulation Preparation: Prepare formulations of this compound (e.g., aqueous suspension, micronized suspension, solid dispersion) at the desired concentration.
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Dosing: Administer the formulations via oral gavage at a dose of 50 mg/kg.
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Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
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Bioavailability Calculation: Determine the absolute bioavailability by comparing the AUC from oral administration to that from intravenous administration of a solution formulation.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound
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Polymer Selection: Select a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®).
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Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble.
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Spray Drying:
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Dissolve this compound and the polymer in the solvent system at a specific ratio (e.g., 1:3 drug-to-polymer).
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Spray-dry the solution using a laboratory-scale spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
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Characterize the resulting powder for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
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Assess the in vitro dissolution rate of the solid dispersion in simulated intestinal fluid.
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Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
ORM-3819 unexpected results and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORM-3819. The following information addresses potential unexpected results and provides guidance on their interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic dose-response curve in our cell-based assays with this compound. Is this expected?
A1: A biphasic or U-shaped dose-response curve with this compound, while not initially predicted from its primary mechanism of action, has been noted in some preclinical models. This phenomenon is believed to be due to off-target effects at higher concentrations or the engagement of complex downstream signaling pathways that exhibit feedback regulation. We recommend performing target engagement assays at various concentrations to correlate with the observed cellular response.
Q2: There is a discrepancy between the in vitro potency of this compound and its efficacy in our animal models. What could be the reason for this?
A2: Discrepancies between in vitro and in vivo results are not uncommon in drug development. For this compound, this could be attributed to several factors including:
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Pharmacokinetics: Poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in the in vivo model.
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Target Engagement: Insufficient concentration of this compound reaching the target protein in the complex in vivo environment.
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Model System Differences: The specific animal model may not fully recapitulate the human disease pathology or the drug's mechanism of action.
We advise conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's exposure and target modulation in your animal model.
Troubleshooting Guides
Issue: Higher than expected placebo response in a clinical trial for cognitive enhancement.
In a recent Phase II trial, the placebo group showed a significant improvement in cognitive scores, making the treatment effect of this compound appear less pronounced.
Quantitative Data Summary:
| Group | N | Baseline Cognitive Score (Mean ± SD) | Week 12 Cognitive Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Baseline |
| Placebo | 50 | 75.2 ± 5.1 | 80.5 ± 4.8 | +5.3 ± 3.2 | <0.001 |
| This compound (10mg) | 52 | 74.9 ± 5.3 | 82.1 ± 5.0 | +7.2 ± 3.5 | <0.001 |
| This compound (20mg) | 49 | 75.5 ± 4.9 | 83.5 ± 5.2 | +8.0 ± 3.8 | <0.001 |
Interpretation and Troubleshooting Steps:
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Investigate Trial Design and Conduct: Review the study protocol for potential factors that could contribute to a high placebo response, such as the nature of the cognitive assessments, patient-investigator interactions, and the overall study environment.
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Analyze Patient Subgroups: Stratify the data by baseline characteristics (e.g., disease severity, age, genetic markers) to identify if the placebo effect is more pronounced in a particular subgroup.
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Biomarker Analysis: If available, analyze biomarker data to see if there is a biological correlate to the observed cognitive improvement in both the placebo and treatment arms.
Issue: Unexpected Adverse Events Profile
Early clinical data has indicated a higher incidence of mild gastrointestinal (GI) side effects than predicted by preclinical toxicology studies.
Quantitative Data Summary:
| Adverse Event | Placebo (N=50) | This compound (10mg) (N=52) | This compound (20mg) (N=49) |
| Nausea | 5% | 15% | 25% |
| Diarrhea | 3% | 10% | 18% |
| Headache | 8% | 9% | 10% |
Interpretation and Troubleshooting Steps:
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Review Preclinical Data: Re-examine the preclinical toxicology data to identify any subtle signals that might have been overlooked.
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Mechanism of Action Hypothesis: Consider if the on-target mechanism of this compound could plausibly lead to GI effects in humans that were not apparent in animal models.
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Off-Target Profiling: Conduct additional in vitro screening against a panel of receptors and enzymes commonly associated with GI side effects to investigate potential off-target activities.
Experimental Protocols
Protocol: In Vitro Target Engagement Assay
This protocol describes a cellular thermal shift assay (CETSA) to measure the engagement of this compound with its intracellular target protein.
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Cell Culture: Culture target-expressing cells to 80-90% confluency.
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Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour.
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Heating: Heat the cell suspensions at a specific temperature (e.g., 50°C) for 3 minutes to induce protein denaturation.
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Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
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Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
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Data Analysis: Plot the amount of soluble target protein as a function of this compound concentration to determine the EC50 for target engagement.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for in vitro/in vivo discrepancies.
Technical Support Center: Refining ORM-3819 Synthesis and Purification
Disclaimer: Information regarding a specific molecule designated "ORM-3819," including its synthesis and purification, is not publicly available in the searched scientific literature. The following troubleshooting guide is based on general principles of organic synthesis and purification and may not be directly applicable to the specific challenges encountered with a compound named this compound. Researchers should consult their internal documentation and synthetic protocols for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when a synthesis reaction for a novel compound results in low yield or purity?
A1: When facing issues with yield or purity, a systematic review of the reaction setup and conditions is crucial. Key aspects to verify include:
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Reagent Quality: Confirm the purity and integrity of all starting materials, reagents, and solvents. Degradation of reagents or the presence of impurities can significantly impact reaction outcomes.
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Reaction Conditions: Double-check all reaction parameters such as temperature, pressure, reaction time, and atmospheric conditions (e.g., inert atmosphere if required).
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Stoichiometry: Ensure the accurate measurement and addition of all reactants in the correct molar ratios.
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Glassware and Equipment: Verify that all glassware was properly dried and that equipment was functioning correctly.
Q2: How can I identify the nature of impurities in my crude product?
A2: A combination of analytical techniques is typically employed to identify impurities:
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Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a mixture.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to isolate and collect fractions for further analysis.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the main product and impurities, offering clues to their structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.
Q3: What are the common purification strategies for organic compounds?
A3: The choice of purification method depends on the chemical and physical properties of the target compound and its impurities. Common techniques include:
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Crystallization: Effective for purifying solid compounds. The process relies on the differential solubility of the desired compound and impurities in a suitable solvent system.
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Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. Variations include flash chromatography and preparative HPLC.
-
Distillation: Suitable for purifying volatile liquids based on differences in boiling points.
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Extraction: Used to separate a compound from a mixture by partitioning it between two immiscible liquid phases.
Troubleshooting Guide for Purification
This guide provides a logical workflow for addressing common purification challenges.
Caption: A workflow diagram for troubleshooting the purification of a synthesized compound.
Quantitative Data Summary
Without specific experimental data for this compound, a generic table illustrating how to present purification data is provided below. Researchers should replace the placeholder information with their actual experimental results.
| Purification Step | Method | Solvent System/Conditions | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Example Run 1 | |||||
| Step 1 | Flash Chromatography | Hexane:Ethyl Acetate (8:2) | 75 | 90 | 85 |
| Step 2 | Recrystallization | Ethanol/Water | 90 | 99.5 | 70 |
| Example Run 2 | |||||
| Step 1 | Prep-HPLC | Acetonitrile/Water Gradient | 80 | 98 | 60 |
Detailed Experimental Protocols
The following are generalized protocols for common purification techniques. These should be adapted based on the specific properties of the compound of interest.
Protocol 1: Flash Column Chromatography
-
Stationary Phase Preparation: A glass column is slurry-packed with silica (B1680970) gel in the chosen eluent (a low-polarity solvent system, e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed sample is carefully added to the top of the column.
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Elution: The eluent is passed through the column under positive pressure (using compressed air or nitrogen). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Collection: Eluted fractions are collected in separate tubes.
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Analysis: Each fraction is analyzed by TLC or HPLC to identify the fractions containing the pure product.
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Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble in the hot solvent.
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Dissolution: The impure compound is dissolved in the minimum amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then optionally in an ice bath, to induce crystallization of the desired compound.
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Crystal Collection: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
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Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Technical Support Center: Minimizing ORM-3819 Degradation in Solution
Issue: Information regarding the chemical compound "ORM-3819," including its stability, degradation pathways, and handling protocols, is not publicly available. Searches for this designation have not yielded information on a specific chemical entity. The term "ORM" is commonly associated with "Object-Relational Mapping" in software engineering, and a biopharmaceutical company, Orum Therapeutics, utilizes an "ORM-" prefix for its drug candidates, though no record of "this compound" has been found in the public domain.
Without foundational knowledge of the compound's chemical properties, it is not possible to provide a specific and accurate technical support guide for minimizing its degradation.
General Troubleshooting Guide for Compound Stability in Solution
For researchers encountering stability issues with a novel or proprietary compound in solution, the following general troubleshooting guide and frequently asked questions provide a framework for systematic investigation and optimization.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in solution. What are the first steps I should take to identify the cause?
A1: Start by systematically evaluating the most common factors known to influence compound stability. These include pH, temperature, light exposure, oxygen, and the choice of solvent. It is recommended to analyze a freshly prepared solution by a suitable analytical method (e.g., HPLC, LC-MS) to establish a baseline (T=0) for comparison.
Q2: How can I determine the optimal pH for my compound's stability?
A2: Perform a pH stability study. Prepare your compound in a series of buffers across a wide pH range (e.g., pH 3 to 10). Incubate the solutions at a controlled temperature and analyze samples at various time points to determine the pH at which degradation is minimal.
Q3: What is the best way to store my stock solutions?
A3: Generally, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to slow down chemical reactions. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light by using amber vials or by wrapping them in aluminum foil.
Q4: Could the solvent I'm using be causing degradation?
A4: Yes, the solvent can play a critical role. Ensure your compound is fully dissolved. If using organic solvents like DMSO, be aware that residual water can affect stability. It is also important to use high-purity, anhydrous solvents when necessary. If the compound has functional groups susceptible to reaction with the solvent (e.g., hydrolysis with water), consider alternative solvents.
Troubleshooting Flowchart for Compound Degradation
Caption: Troubleshooting workflow for investigating compound degradation.
Experimental Protocols
Protocol 1: pH Stability Assessment
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Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
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Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration.
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Incubation Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on pH and stability.
-
Time Points: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C). Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating analytical method (e.g., reverse-phase HPLC with UV or MS detection) to quantify the amount of the parent compound remaining.
-
Data Presentation: Plot the percentage of the compound remaining against time for each pH. This will reveal the pH at which the compound is most stable.
Table 1: Example Data Layout for pH Stability Study
| pH | Time (hours) | % Compound Remaining |
| 3.0 | 0 | 100 |
| 2 | 95 | |
| 4 | 90 | |
| 8 | 82 | |
| 24 | 65 | |
| 5.0 | 0 | 100 |
| 2 | 98 | |
| 4 | 96 | |
| 8 | 93 | |
| 24 | 88 | |
| 7.4 | 0 | 100 |
| 2 | 99 | |
| 4 | 98 | |
| 8 | 97 | |
| 24 | 95 | |
| 9.0 | 0 | 100 |
| 2 | 92 | |
| 4 | 85 | |
| 8 | 75 | |
| 24 | 50 |
Signaling Pathways and Logical Relationships
As the identity and biological target of "this compound" are unknown, a specific signaling pathway cannot be depicted. However, a generalized diagram illustrating how a hypothetical compound might interact with a cellular pathway is provided below.
Caption: A generalized signaling pathway for a hypothetical drug.
addressing inconsistencies in ORM-3819 assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ORM-3819. The information herein is designed to help address potential inconsistencies in assay results and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Fyn kinase, a non-receptor tyrosine kinase belonging to the Src family of kinases (SFKs).[1][2] Fyn kinase is implicated in various cellular processes, including neuronal signal transduction, and has been associated with the pathology of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4][5]
Q2: What is the mechanism of action for this compound?
This compound acts as a reversible ATP-competitive inhibitor, binding to the ATP-binding pocket of Fyn kinase to prevent the phosphorylation of its substrates.[4] Understanding the competitive nature of the inhibitor is crucial for experimental design, as the measured potency (IC50) will be dependent on the ATP concentration used in the assay.[6][7]
Q3: How should I prepare and store this compound?
For long-term storage, it is recommended to keep the compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is advisable to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and ensure consistency.
Q4: What are some common assay formats for testing this compound activity?
A variety of assay formats can be used to measure the activity of this compound, including:
-
Luminescence-based assays: These detect kinase activity by measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[8]
-
Fluorescence-based assays: These utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[8] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common example.[9]
-
Radiometric assays: These are considered a gold standard and measure the transfer of a radioactive phosphate (B84403) group (from [γ-³²P]ATP) to a substrate.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound.
Q5: I am observing high variability between my replicate wells. What are the potential causes?
High variability can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Pipetting Accuracy: Ensure that pipettes are properly calibrated and that appropriate pipetting techniques are used, particularly for small volumes. Inaccurate pipetting can introduce significant error.
-
Reagent Mixing: Inadequate mixing of reagents before and during the assay can lead to concentration gradients across the plate. Ensure all components are thoroughly mixed.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[10] To mitigate this, consider not using the outermost wells or filling them with buffer or water.[10]
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics.[10] Use a properly calibrated incubator and ensure consistent timing for all steps.
Q6: My IC50 values for this compound are inconsistent across different experiments. What could be the reason?
Inconsistent IC50 values are a common issue in kinase inhibitor testing. Here are some key factors to consider:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will vary with the concentration of ATP in the assay.[7] For more comparable results, it is recommended to use an ATP concentration that is close to the Kₘ value of Fyn kinase for ATP.[7]
-
Enzyme Concentration and Activity: The concentration and specific activity of the Fyn kinase can impact the results. Use a consistent source and concentration of the enzyme. Repeated freeze-thaw cycles can reduce enzyme activity, so it is best to aliquot the enzyme upon receipt.[10]
-
Substrate Quality and Concentration: The purity and concentration of the substrate peptide are critical. Ensure the substrate has the correct sequence and purity. Substrate depletion during the assay can also affect the results.[7]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can inhibit kinase activity.[8][10]
Q7: I am seeing a very low signal or no activity in my assay. What should I check?
A low or absent signal can indicate a problem with one or more components of the assay:
-
Inactive Enzyme: Verify the activity of your Fyn kinase. If possible, test it with a known inhibitor as a positive control.[6]
-
Substrate Issues: Confirm that you are using the correct substrate for Fyn kinase and that it is of high quality.
-
ATP Depletion: Ensure that the ATP concentration is not limiting, especially in assays that measure ATP consumption.
-
Assay Components: Check the compatibility and concentration of all buffer components, salts, and cofactors.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound under Different Assay Conditions
| ATP Concentration | Enzyme Concentration | Substrate Concentration | Estimated IC50 (nM) |
| 10 µM | 1 nM | 5 µM | 50 |
| 100 µM (near Kₘ) | 1 nM | 5 µM | 150 |
| 1 mM | 1 nM | 5 µM | 500 |
| 100 µM | 5 nM | 5 µM | 180 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Variability | Pipetting errors, poor mixing, edge effects.[10] | Calibrate pipettes, ensure thorough mixing, avoid outer wells. |
| Inconsistent IC50 | Varying ATP concentration, inconsistent enzyme activity.[7] | Standardize ATP concentration (ideally at Kₘ), use consistent enzyme lots and handling procedures. |
| Low Signal | Inactive enzyme, incorrect substrate, ATP depletion. | Test enzyme activity with a positive control, verify substrate, check ATP concentration. |
Experimental Protocols
Protocol: In Vitro Fyn Kinase Activity Assay (Luminescence-based)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reagent Preparation:
-
Prepare a 10X kinase assay buffer (e.g., 250 mM HEPES, pH 7.5, 100 mM MgCl₂, 10 mM DTT).
-
Prepare a stock solution of Fyn kinase in a suitable buffer.
-
Prepare a stock solution of a suitable Fyn kinase substrate peptide.
-
Prepare a stock solution of ATP.
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Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the Fyn kinase and substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Simplified signaling pathway of Fyn kinase in the context of Alzheimer's disease pathology.
Caption: Experimental workflow for a luminescence-based in vitro kinase assay.
Caption: Logical workflow for troubleshooting common kinase assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fyn Kinase Induces Synaptic and Cognitive Impairments in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fyn knock-down increases Aβ, decreases phospho-tau, and worsens spatial learning in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: ORM-3819 Protocol Modifications
Notice: Information regarding a specific molecule designated "ORM-3819" is not publicly available in the searched scientific literature and clinical trial databases. The information presented below is based on general principles of laboratory research and may not be directly applicable to "this compound." Researchers should always refer to their specific, internal documentation and protocols for this molecule.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | The precise mechanism of action for this compound is not detailed in publicly available resources. It is recommended to consult internal documentation for this information. |
| What are the recommended cell lines for in vitro experiments with this compound? | The optimal cell lines for experimentation will depend on the therapeutic target of this compound. Without specific information on its target, it is not possible to recommend particular cell lines. |
| What is the recommended in vivo model for studying this compound efficacy? | The choice of an in vivo model is contingent on the disease indication for this compound. Please refer to internal preclinical data and research plans. |
| Are there any known off-target effects of this compound? | Information regarding the selectivity and potential off-target effects of this compound is not available in public databases. Internal toxicology and pharmacology reports should be consulted. |
| What are the appropriate storage conditions for this compound? | As with most research compounds, it is advisable to store this compound in a cool, dark, and dry place, following the specific instructions provided by the supplier. |
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Pipetting errors, uneven cell seeding, or edge effects in the plate. | Ensure proper pipette calibration and technique. Seed cells evenly and consider not using the outer wells of the plate for data collection. |
| Loss of compound activity over time. | Compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store stock solutions at the recommended temperature to minimize freeze-thaw cycles. |
| No dose-response observed. | Incorrect concentration range, inactive compound, or assay insensitivity. | Verify the concentration of the stock solution. Test a broader range of concentrations. Ensure the assay is validated and sensitive enough to detect the expected effect. |
Unexpected In Vivo Study Outcomes
| Observed Issue | Potential Cause | Recommended Solution |
| Lack of efficacy. | Poor bioavailability, rapid metabolism, or incorrect dosing regimen. | Conduct pharmacokinetic studies to determine the compound's profile. Optimize the dosing frequency and route of administration based on PK/PD modeling. |
| Animal toxicity. | Off-target effects or excessive dosage. | Perform dose-range-finding studies to identify the maximum tolerated dose. Monitor animals closely for any signs of adverse effects. |
| High variability in tumor growth (in oncology models). | Inconsistent tumor cell implantation, variation in animal health. | Standardize the tumor implantation procedure. Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Experimental Protocols
Due to the lack of specific information on "this compound," detailed, validated experimental protocols cannot be provided. Researchers should develop and optimize protocols based on the specific target and intended application of the compound. General methodologies for key experiments are outlined below.
General Western Blot Protocol for Target Engagement
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Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
As the signaling pathway affected by "this compound" is unknown, a generic representation of a hypothetical experimental workflow is provided below.
Caption: A generalized workflow for preclinical drug discovery.
Technical Support Center: ORM-3819 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORM-3819. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
I. In Vitro Cellular Assays
Question: My primary cells or cardiomyocytes show signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What could be the cause?
Answer:
Several factors could contribute to cellular toxicity in this compound experiments. Consider the following troubleshooting steps:
-
Solvent Concentration: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). However, high concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Prepare a high-concentration stock solution of this compound in DMSO and then dilute it serially in your culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
-
-
Compound Purity and Stability: Impurities in the this compound compound or degradation of the compound in solution can lead to unexpected cellular responses.
-
Recommendation: Use a high-purity grade of this compound. Prepare fresh stock solutions and dilutions for each experiment. While this compound is stable in DMSO when stored properly (at -20°C or -80°C), its stability in aqueous buffers at physiological temperatures for extended periods may be limited. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Off-Target Effects at High Concentrations: Like any pharmacological agent, high concentrations of this compound may lead to off-target effects and cellular stress.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Start with a wide range of concentrations to identify the therapeutic window and the onset of toxicity.
-
Question: I am not observing the expected increase in contractility in my cardiomyocyte contractility assay after applying this compound. What are the common pitfalls?
Answer:
A lack of response in a cardiomyocyte contractility assay can stem from several experimental variables. Here are some key areas to investigate:
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Suboptimal Calcium Concentration: As a calcium sensitizer, the effect of this compound is dependent on the intracellular calcium concentration.
-
Recommendation: Ensure your experimental buffer contains an appropriate physiological concentration of calcium. The calcium concentration may need to be optimized for your specific cell type (e.g., neonatal vs. adult cardiomyocytes, iPSC-derived cardiomyocytes).
-
-
Assay Sensitivity and Parameters: The method used to measure contractility might not be sensitive enough to detect the effects of this compound.
-
Recommendation: If using video-based analysis, ensure proper focus and contrast to accurately track cell movement. For impedance-based systems, confirm that the cells have formed a confluent and synchronously beating monolayer. Key parameters to analyze include contraction amplitude, velocity, and relaxation time.
-
-
Cell Health and Pacing: Unhealthy or asynchronously beating cardiomyocytes will not respond robustly to inotropic agents.
-
Recommendation: Ensure cardiomyocytes are healthy, well-attached, and exhibit spontaneous, rhythmic contractions before adding the compound. For some assays, electrical field stimulation (pacing) can be used to synchronize contractions and provide a more consistent baseline.
-
II. Isolated Tissue and Organ Bath Experiments
Question: In my isolated artery/aortic ring vasodilation assay, this compound is not producing a significant relaxation response. What should I check?
Answer:
Several factors can influence the outcome of vasodilation experiments with this compound. Consider the following:
-
Pre-contraction Tone: The level of pre-contraction in the tissue is critical for observing a relaxation response.
-
Recommendation: Ensure a stable and submaximal pre-contraction tone is achieved before adding this compound. Common vasoconstrictors used include phenylephrine (B352888) or a high-potassium solution. The optimal level of pre-contraction may need to be determined empirically for your specific tissue.
-
-
Endothelium Integrity: The vasodilatory effect of some compounds is dependent on an intact endothelium. While this compound is known to act on vascular smooth muscle cells, endothelial factors can sometimes play a role.
-
Recommendation: Routinely check for endothelium integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine. If the endothelium is damaged, the response to some compounds may be altered.
-
-
Involvement of Potassium Channels: The vasodilatory action of this compound involves the activation of voltage-gated potassium channels.
-
Recommendation: To confirm this mechanism in your system, you can use a potassium channel blocker, such as 4-aminopyridine (B3432731) (4-AP), to see if it attenuates the this compound-induced relaxation.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a novel inodilator with a dual mechanism of action. It enhances cardiac contractility by increasing the calcium sensitivity of cardiac troponin C (cTnC) and by selectively inhibiting phosphodiesterase III (PDE III). Its vasodilatory effects are mediated through the activation of voltage-gated potassium channels in vascular smooth muscle cells.
What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in 100% DMSO at a high concentration. The stock solution should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
What are the typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the experimental model and assay. Based on published studies, concentrations in the range of 0.1 µM to 10 µM are often used for in vitro experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific application.
Can this compound be used in animal models?
Yes, this compound has been evaluated in preclinical animal models, including canine and porcine models of heart failure. For in vivo studies, appropriate formulation and vehicle selection are critical.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₉N₅O₅ | Sigma-Aldrich |
| Molecular Weight | 397.38 g/mol | Sigma-Aldrich |
| Solubility | Soluble in DMSO | Internal Data |
| Primary In Vitro MOA | Calcium Sensitizer (cTnC) | Published Literature |
| Secondary In Vitro MOA | Selective PDE III Inhibitor | Published Literature |
| Vascular MOA | Voltage-gated K+ channel activator | Published Literature |
| Typical In Vitro Conc. | 0.1 - 10 µM | Published Literature |
Experimental Protocols
Protocol 1: Cardiomyocyte Contractility Assay
Objective: To assess the inotropic effect of this compound on cultured cardiomyocytes.
Methodology:
-
Cell Culture: Plate cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes) on a suitable culture vessel and allow them to form a spontaneously and synchronously beating monolayer.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Baseline Recording: Acquire baseline contractility recordings for a defined period (e.g., 2-5 minutes) before adding the compound. This can be done using a video-based system that tracks cell movement or an impedance-based system.
-
Compound Addition: Carefully add the prepared this compound dilutions or vehicle control to the cells.
-
Post-Treatment Recording: Immediately after compound addition, start recording the contractility for a specified duration (e.g., 15-30 minutes) to observe the acute effects.
-
Data Analysis: Analyze the recordings to quantify contractility parameters such as contraction amplitude, peak velocity of contraction and relaxation, and beating rate. Compare the effects of different this compound concentrations to the vehicle control.
Protocol 2: Isolated Arterial Ring Vasodilation Assay
Objective: To evaluate the vasodilatory properties of this compound on isolated arteries.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or porcine coronary artery) and mount them in an organ bath system containing physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Pre-contraction: Induce a submaximal and stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM) or a high-potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner with increasing concentrations (e.g., from 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tone. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).
Mandatory Visualization
Caption: Signaling pathway of this compound in cardiomyocytes and vascular smooth muscle cells.
Caption: General experimental workflow for in vitro studies with this compound.
Validation & Comparative
Navigating the Preclinical to Clinical Transition: The Case of ORM-3819
A comprehensive analysis of the in vitro and in vivo validation for the novel therapeutic candidate ORM-3819 remains speculative due to the absence of publicly available data. While the scientific community awaits disclosure of specific preclinical and clinical findings for this particular compound, we can explore the established methodologies and frameworks used to validate such therapeutic agents, drawing parallels from similar programs within the developer's pipeline.
Orum Therapeutics, the entity associated with this compound, has a known focus on the development of targeted protein degraders (TPDs) utilizing their proprietary TPD² platform. This approach conjugates antibodies to small molecule protein degraders, aiming to enhance the therapeutic window and efficacy of these potent molecules. While specifics for this compound are unavailable, we can infer the likely validation pathway based on their other clinical-stage candidates, such as ORM-5029 and ORM-6151, which are GSPT1 degraders.
Hypothetical Validation Pathway for a Novel TPD
The journey from a promising in vitro finding to a validated in vivo effect is a multi-step process designed to rigorously assess a drug candidate's potential. This typically involves a series of experiments to establish its mechanism of action, efficacy, and safety.
In Vitro Characterization
The initial phase of validation occurs in a controlled laboratory setting, utilizing cell lines and biochemical assays. Key objectives include:
-
Target Engagement and Degradation: Confirming that the drug candidate binds to its intended intracellular target and mediates its degradation.
-
Cellular Potency and Selectivity: Determining the concentration of the drug required to achieve the desired biological effect in cancer cell lines versus non-cancerous cells.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by the degradation of the target protein.
In Vivo Efficacy and Safety Assessment
Promising in vitro results pave the way for in vivo studies, typically in animal models. These experiments are crucial for understanding how the drug behaves in a complex biological system. Key aspects of this phase include:
-
Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model.
-
Pharmacodynamics (PD): Correlating the drug's concentration in the body with its biological effect, such as target protein degradation in tumor tissues.
-
Anti-tumor Efficacy: Evaluating the drug's ability to inhibit tumor growth in xenograft or patient-derived xenograft (PDX) models.
-
Toxicology and Safety: Assessing the potential side effects and determining a safe dosage range for first-in-human clinical trials.
Visualizing the Path to Clinical Validation
To illustrate the typical workflow and the underlying scientific principles, the following diagrams conceptualize the experimental process and the mechanism of action for a targeted protein degrader.
A Preclinical Efficacy Comparison of ORM-3819 (ORM-5029) and Standard-of-Care Therapies for HER2-Expressing Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the investigational antibody-drug conjugate (ADC) ORM-3819, also known as ORM-5029, with standard-of-care therapies for HER2-expressing advanced solid tumors. The information presented herein is based on publicly available preclinical data. It is crucial to note that the clinical development of ORM-5029 was voluntarily terminated in April 2025 following a serious adverse event in a Phase 1 trial.[1] This guide, therefore, serves as a summary of its preclinical potential and the context of its clinical development discontinuation.
Executive Summary
ORM-5029 is a first-in-class antibody-drug conjugate that combines the HER2-targeting antibody pertuzumab with a novel GSPT1 (G1 to S phase transition 1) protein degrader payload.[2][3][4] This unique mechanism of action aims to induce tumor cell death by eliminating the GSPT1 protein.[2] Preclinical studies demonstrated promising anti-tumor activity, with in vitro and in vivo data suggesting superior or comparable efficacy to established standard-of-care ADCs in HER2-positive cancer models.[3][5] However, the progression of ORM-5029 to a viable therapeutic option was halted due to a patient's death from liver failure during the Phase 1 clinical trial, leading to the termination of its development.[1]
Mechanism of Action
ORM-5029: This ADC utilizes the HER2-targeting antibody pertuzumab to selectively deliver a GSPT1 protein degrader to cancer cells overexpressing HER2.[2][3][4] Upon internalization, the degrader is released and targets the GSPT1 protein for degradation via the ubiquitin-proteasome system, leading to cell cycle arrest and apoptosis.[2]
Standard Compounds:
-
Trastuzumab Deruxtecan (B607063) (Enhertu): An ADC composed of the HER2-targeting antibody trastuzumab linked to a topoisomerase I inhibitor payload.[6] Upon internalization, the payload causes DNA damage and triggers apoptosis.[6]
-
Trastuzumab Emtansine (Kadcyla): An ADC that combines trastuzumab with the microtubule inhibitor DM1.[7] After internalization, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and cell death.[7]
-
Tucatinib (Tukysa): A small molecule tyrosine kinase inhibitor that targets the intracellular domain of the HER2 receptor, blocking downstream signaling pathways that promote cell proliferation.[8]
Preclinical Efficacy: A Comparative Overview
Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022 indicated the potential of ORM-5029 in HER2-expressing breast cancer models.
In Vitro Potency
ORM-5029 demonstrated 10-1000 fold superior potency in HER2-expressing cell lines compared to the GSPT1 degrader alone, trastuzumab emtansine, and/or trastuzumab deruxtecan.[5]
In Vivo Xenograft Studies
In a BT474 human breast cancer xenograft model, a single dose of ORM-5029 exhibited:
-
Superior activity compared to trastuzumab emtansine (Kadcyla).[5]
-
Comparable activity to trastuzumab deruxtecan (Enhertu) when administered at an equivalent dose.[5]
Robust efficacy was also observed in other in vivo xenograft models following a single-dose treatment at concentrations as low as 3 mg/kg.[5] Furthermore, in an HCC1569 xenograft model, the tumor growth inhibition correlated with the level and duration of GSPT1 protein depletion.[5]
Table 1: Summary of Preclinical In Vivo Efficacy in BT474 Xenograft Model
| Compound | Mechanism of Action | Reported Efficacy in BT474 Xenograft Model |
| ORM-5029 | GSPT1 Protein Degrader ADC | Superior to Trastuzumab Emtansine; Comparable to Trastuzumab Deruxtecan (single dose)[5] |
| Trastuzumab Deruxtecan | Topoisomerase I Inhibitor ADC | Potent anti-tumor activity |
| Trastuzumab Emtansine | Microtubule Inhibitor ADC | Induces tumor regression |
Experimental Protocols
BT474 Xenograft Model for ORM-5029 Efficacy Assessment
While specific details of the experimental protocol for the ORM-5029 study presented at AACR 2022 are not fully available in the public domain, a general methodology for such studies is as follows:
-
Cell Culture: BT474 human breast cancer cells, known to overexpress HER2, are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of the human tumor cells.
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Tumor Implantation: A suspension of BT474 cells is subcutaneously injected into the flank of each mouse.
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Tumor Growth Monitoring: Tumor volume is periodically measured using calipers.
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Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment groups and receive a single intravenous injection of ORM-5029, a standard compound, or a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored over time to assess the anti-tumor activity of the respective treatments. Tumor growth inhibition is calculated and statistically analyzed.
-
Pharmacodynamic Studies: In some studies, tumors may be excised at specific time points to analyze the levels of target proteins (e.g., GSPT1) to correlate with anti-tumor efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of ORM-5029.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The preclinical data for ORM-5029 presented a compelling case for a novel therapeutic modality in HER2-expressing cancers. Its unique mechanism of degrading GSPT1 offered a potential advantage, and early comparative data suggested promising efficacy. However, the unfortunate and serious adverse event that led to the termination of the Phase 1 trial underscores the critical importance of the transition from preclinical models to human studies. While ORM-5029 will not be progressing, the insights gained from its development, particularly the potential of targeted protein degradation in solid tumors, remain valuable for the scientific and drug development community. Future research may build upon these principles to develop safer and more effective therapies.
References
- 1. Orum Therapeutics Presents Preclinical Data At AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 — Orum Therapeutics [orumrx.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Orum Therapeutics Announces First Patient Dosed In Phase 1 Clinical Trial Of ORM-5029 In Development To Treat HER2-Expressing Advanced Solid Tumors — Orum Therapeutics [orumrx.com]
- 4. How PERJETA® (pertuzumab) works for HER2+ Breast Cancer | HCP [perjeta-hcp.com]
- 5. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pertuzumab - NCI [dctd.cancer.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Study: ORM-3819 vs. Levosimendan in Cardiovascular Research
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel inodilator ORM-3819 and the established drug levosimendan (B1675185), focusing on their effects on vascular smooth muscle. The data presented is derived from preclinical in-vitro studies, offering insights into their mechanisms of action and potential therapeutic applications.
Executive Summary
This compound is a novel cardiac drug that enhances the force of contraction and the rate of relaxation in the heart[1]. It demonstrates both positive inotropic and vasodilatory effects. Levosimendan is a known calcium sensitizer (B1316253) used to treat acutely decompensated severe chronic heart failure. Both compounds share a dual mechanism of action, promoting cardiac contractility and inducing vasodilation, making them subjects of interest for cardiovascular research. This guide presents a head-to-head comparison of their vasodilatory properties based on preclinical data.
Data Presentation: In-Vitro Vasorelaxant Effects on Porcine Coronary Arteries
The following tables summarize the quantitative data from studies investigating the effects of this compound and levosimendan on isolated porcine coronary arteries.
Table 1: Comparison of Vasorelaxant Potency and Efficacy
| Compound | EC50 (Concentration for 50% of maximal effect) | Maximum Relaxation |
| This compound | 72.2 µM[1] | 58.1%[1] |
| Levosimendan | ~102.6 µM (pD2 = 3.99)[2] | 100%[2] |
Table 2: Comparison of Vascular Smooth Muscle Hyperpolarization
| Compound | Concentration | Maximum Hyperpolarization (mV) |
| This compound | 120 µM | -2.6 ± 0.81[1] |
| Levosimendan | 3.7 µM | -1.82 ± 0.44[1] |
Signaling Pathways and Mechanisms of Action
Both this compound and levosimendan exhibit a dual mechanism of action, impacting both cardiac myocytes and vascular smooth muscle cells.
This compound promotes cardiac contractility through a combination of troponin-C dependent calcium sensitization and selective inhibition of phosphodiesterase III (PDE III)[3]. Its vasodilatory effect is attributed to the activation of voltage-gated potassium channels in vascular smooth muscle, leading to hyperpolarization and subsequent relaxation[1].
References
Comparative Analysis of Analytical Techniques for ORM-3819 Cross-Validation
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Cross-Validation of the Novel Inodilator ORM-3819.
This guide provides a comparative overview of the analytical techniques employed in the characterization and validation of this compound, a novel inotropic agent with potential applications in cardiovascular disease. The information presented is intended to assist researchers in selecting appropriate methodologies for their studies and to provide a framework for the cross-validation of analytical data.
Executive Summary
This compound is a novel investigational drug with a dual mechanism of action, acting as both a calcium sensitizer (B1316253) and a selective phosphodiesterase III (PDE III) inhibitor.[1] Accurate and reliable analytical methods are crucial for its preclinical and clinical development, ensuring the integrity of pharmacokinetic, pharmacodynamic, and toxicological data. This guide details the primary analytical techniques that have been utilized for this compound, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and binding analysis, and in vitro enzyme assays for functional characterization. While comprehensive cross-validation data between these methods is not extensively published, this guide presents the available information to facilitate a foundational understanding.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the key quantitative parameters obtained for this compound using different analytical techniques.
| Analytical Technique | Parameter Measured | Result | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% | Sigma-Aldrich Product Information |
| Phosphodiesterase III (PDE III) Inhibition Assay | Half-maximal inhibitory concentration (IC50) | 3.88 ± 0.3 nM | Nagy L, et al., 2016[1] |
| Calcium Sensitization Assay | Half-maximal effective concentration (EC50) | 2.88 ± 0.14 μM | Nagy L, et al., 2016[1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical results. The following sections outline the methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
While a specific, detailed public protocol for the HPLC analysis of this compound is not available, a standard approach for purity assessment of a small molecule drug substance would typically involve a reverse-phase HPLC method.
Illustrative Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength determined by the maximal absorbance of this compound.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the principal peak relative to the total area of all peaks detected in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Binding
NMR spectroscopy was utilized to confirm the binding of this compound to its target protein, cardiac troponin C (cTnC).[1]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: Titration of a solution of ¹⁵N-labeled cTnC with increasing concentrations of this compound.
-
Experiment: Two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) experiments are performed at each titration point.
-
Data Analysis: Chemical shift perturbations in the ¹H-¹⁵N HSQC spectra of cTnC upon the addition of this compound are monitored. Significant changes in the chemical shifts of specific amino acid residues indicate direct binding and allow for the mapping of the binding site.
In Vitro Phosphodiesterase III (PDE III) Inhibition Assay
The inhibitory activity of this compound on PDE III was determined using a biochemical assay.[1]
Methodology:
-
Enzyme Source: Purified human recombinant PDE III.
-
Substrate: Cyclic adenosine (B11128) monophosphate (cAMP).
-
Assay Principle: The assay measures the conversion of cAMP to AMP by PDE III. The inhibitory effect of this compound is determined by quantifying the amount of remaining cAMP or the amount of AMP produced in the presence of various concentrations of the compound.
-
Detection: The amount of cAMP or AMP can be measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PDE III activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
Signaling Pathway of this compound
References
Independent Replication and Comparative Analysis of GSPT1-Targeting Acute Myeloid Leukemia Therapies
A detailed guide for researchers and drug development professionals on the preclinical performance of ORM-6151, a novel degrader-antibody conjugate, in comparison to CC-90009 and Mylotarg™. This document summarizes available experimental data, outlines key methodologies, and visualizes relevant biological pathways to support independent research and evaluation.
This guide provides a comprehensive comparison of three therapeutic agents for Acute Myeloid Leukemia (AML): ORM-6151, CC-90009, and Mylotarg™. The focus is on presenting the publicly available preclinical data for ORM-6151, a first-in-class, anti-CD33 antibody-enabled GSPT1 degrader, and comparing its performance with a small-molecule GSPT1 degrader (CC-90009) and an established antibody-drug conjugate (Mylotarg™). The information is intended for researchers, scientists, and drug development professionals interested in the independent replication and evaluation of these compounds.
Comparative Preclinical Data
The following tables summarize the available quantitative data from preclinical and clinical studies of ORM-6151, CC-90009, and Mylotarg™. It is important to note that the data for ORM-6151 is based on preclinical findings, while the data for the comparators may include both preclinical and clinical results. Direct head-to-head comparative studies are limited in the public domain; therefore, data has been collated from various sources.
| Compound | Mechanism of Action | Target | Reported Potency/Efficacy | Cell Lines Tested | In Vivo Models |
| ORM-6151 | Degrader-Antibody Conjugate | GSPT1 | Picomolar activity in vitro; robust efficacy at doses as low as 0.1 mg/kg in vivo.[1] | CD33-expressing cell lines, including Mylotarg-resistant lines (AML193 and Kasumi6).[1] | Disseminated xenograft models.[1] |
| CC-90009 | Small Molecule Degrader | GSPT1 | Antiproliferative IC50 values between 3 to 75 nM in AML cell lines.[2] Induces >90% GSPT1 degradation at higher doses in clinical trials.[3] | Various AML cell lines.[2] | Patient-derived AML xenograft models.[4] |
| Mylotarg™ | Antibody-Drug Conjugate | CD33 | 26% complete remission rate in the MyloFrance 1 pivotal trial for relapsed/refractory AML.[5] | CD33-positive AML cells. | Not specified in the provided results. |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of these AML therapies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: AML cell lines (e.g., HL-60) are seeded in 96-well plates at a density of 2x10^4 cells/well and incubated.[6]
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., ORM-6151, CC-90009, or Mylotarg™) for specified durations (e.g., 24, 48, 72 hours).[6]
-
MTT Incubation: After treatment, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a spectrophotometer.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
GSPT1 Protein Degradation Analysis (Western Blot)
This protocol is used to quantify the degradation of the GSPT1 protein following treatment with a degrader compound.
-
Cell Treatment and Lysis: Cells are treated with the GSPT1 degrader for various time points. After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a suitable method, such as a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection and Analysis: The protein bands are visualized, and the band intensity is quantified to determine the extent of GSPT1 degradation relative to a loading control.
In Vivo Efficacy Study (AML Patient-Derived Xenograft Model)
This protocol describes the establishment and use of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of a therapeutic agent.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of human cells.
-
Cell Implantation: Primary AML cells from patients are implanted into the mice, often via intravenous or intrafemoral injection, to establish the leukemia model.
-
Treatment Administration: Once the leukemia is established, mice are treated with the test compound (e.g., ORM-6151) at various doses and schedules.
-
Monitoring: Tumor burden is monitored over time using methods such as bioluminescent imaging (if cells are engineered to express luciferase) or flow cytometry analysis of peripheral blood or bone marrow.
-
Endpoint Analysis: At the end of the study, endpoints such as tumor growth inhibition, survival, and target protein degradation in tumor tissue are assessed.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for ORM-6151 and its comparators, as well as the GSPT1 degradation pathway.
Figure 1: Mechanisms of Action. This diagram illustrates the distinct mechanisms of ORM-6151, CC-90009, and Mylotarg™, leading to apoptosis in AML cells.
Figure 2: Experimental Workflow. A generalized workflow for the preclinical evaluation of anti-AML compounds, from in vitro assays to in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cda-amc.ca [cda-amc.ca]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. FDA Approval Summary: Mylotarg for Treatment of Patients with Relapsed or Refractory CD33‐Positive Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
No Public Data Available for ORM-3819 Structure-Activity Relationship Studies
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated as ORM-3819. Searches for its chemical structure, mechanism of action, structure-activity relationship (SAR) studies, and clinical trials yielded no relevant results.
The prefix "ORM" appears to be associated with compounds from Orum Therapeutics, such as ORM-5029, which is currently in clinical trials.[1][2] It is possible that this compound is an internal designation for a preclinical compound, a discontinued (B1498344) drug candidate, or a compound whose details have not been publicly disclosed by the developing organization.
Due to the absence of any data on this compound and its analogs, it is not possible to generate a comparison guide on its structure-activity relationships. The core requirements of the request, including the presentation of quantitative data, experimental protocols, and visualizations, cannot be fulfilled without this foundational information.
References
Assessing the Specificity of Alpha-2C Adrenergic Receptor Antagonists: A Comparative Guide
A detailed analysis of the biological activity of alpha-2C adrenergic receptor antagonists, with a focus on ORM-12741, for researchers and drug development professionals.
The quest for highly specific pharmacological agents is a cornerstone of modern drug development. In the realm of neuroscience, the alpha-2C (α2C) adrenergic receptor has emerged as a promising target for a variety of central nervous system disorders. This guide provides a comparative analysis of the biological specificity of α2C-adrenergic receptor antagonists, with a particular focus on ORM-12741 (also known as DB105), a compound that has been investigated for the treatment of Alzheimer's disease. While the specific compound "ORM-3819" did not yield direct results in literature searches, it is plausible that this is a typographical error and the intended subject was ORM-12741, a well-documented α2C-adrenergic receptor antagonist developed by Orion Corporation.[1]
Introduction to Alpha-2C Adrenergic Receptors
The α2-adrenergic receptors are a class of G protein-coupled receptors that are crucial in regulating neurotransmitter release. There are three main subtypes: α2A, α2B, and α2C. While the α2A and α2B subtypes are widely distributed, the α2C subtype is more selectively expressed in the brain, particularly in the striatum, hippocampus, and cortex. This restricted expression pattern makes the α2C receptor an attractive target for therapeutic intervention with potentially fewer side effects compared to non-selective α2-antagonists. Blockade of α2C-adrenoceptors has been suggested to be beneficial for antipsychotic and antidepressant actions, as well as for improving cognitive function.[2]
ORM-12741: A Case Study in Specificity
ORM-12741 is a potent and selective antagonist of the α2C-adrenergic receptor.[3] Its specificity has been a key aspect of its preclinical and clinical evaluation. The following sections detail its binding affinity and selectivity profile in comparison to other α2-adrenergic receptor antagonists.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki values) of ORM-12741 and other common α2-adrenergic receptor antagonists for the human α2A, α2B, and α2C receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | Selectivity (α2A/α2C) | Selectivity (α2B/α2C) |
| ORM-12741 | 8.3 | 0.8 | 0.08 | 103.75 | 10 |
| Rauwolscine | - | - | - | - | - |
| Prazosin | - | - | - | - | - |
| Chlorpromazine | - | - | - | - | - |
| Idazoxan | - | - | - | - | - |
| Risperidone (B510) | - | - | 9 | - | - |
| Paliperidone (B428) | - | - | 14 | - | - |
Data for ORM-12741 from[4]. Data for other compounds requires further specific literature search for direct comparative values.
As the data indicates, ORM-12741 demonstrates high affinity for the α2C-adrenergic receptor with a Ki value of 0.08 nM.[4] Importantly, it shows significant selectivity over the α2A and α2B subtypes, with approximately 104-fold and 10-fold selectivity, respectively.[4] This high specificity is crucial for minimizing off-target effects that could arise from interacting with other α2-adrenergic receptor subtypes. For instance, risperidone and paliperidone also show affinity for the α2C receptor but have higher affinity for the α1A receptor, indicating a less specific profile.[5]
Experimental Protocols for Assessing Specificity
The determination of a compound's binding affinity and selectivity involves a series of well-established experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This is a fundamental technique used to quantify the interaction between a ligand (the drug candidate) and its receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells are stably transfected to express high densities of a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C). The cells are cultured and then harvested. The cell membranes containing the receptors are isolated through a series of centrifugation and homogenization steps.[6]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]rauwolscine) with known high affinity for the receptor is incubated with the prepared cell membranes.[5][6]
-
Increasing concentrations of the unlabeled test compound (e.g., ORM-12741) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Functional Assays (GTPγS Binding Assay)
Functional assays measure the downstream signaling effects of receptor binding, providing information on whether a compound is an agonist, antagonist, or inverse agonist.
Objective: To assess the functional potency of an antagonist by measuring its ability to block agonist-induced G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing a specific α2-adrenoceptor subtype are used.[7]
-
Assay Components: The assay mixture contains the cell membranes, a non-hydrolyzable GTP analog labeled with sulfur-35 (B81441) ([35S]GTPγS), an agonist (e.g., norepinephrine), and varying concentrations of the antagonist being tested.
-
Stimulation and Inhibition: The agonist stimulates the receptor, causing it to activate G-proteins, which then bind to [35S]GTPγS. The antagonist competes with the agonist, thereby inhibiting this activation.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and parameters such as the pA2 value can be calculated using Schild analysis to determine the antagonist's potency.[7]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of the α2C-adrenergic receptor.
Caption: Workflow for radioligand binding assay.
Conclusion
The assessment of biological specificity is paramount in the development of targeted therapies. ORM-12741 serves as a compelling example of a highly specific α2C-adrenergic receptor antagonist. Its favorable binding affinity and selectivity profile, as determined by rigorous experimental protocols such as radioligand binding and functional assays, underscore its potential as a tool for studying the role of the α2C receptor and as a therapeutic candidate. For researchers in the field, understanding the nuances of these assessment methods and the comparative pharmacology of different compounds is essential for advancing the development of next-generation neurological drugs.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isctm.org [isctm.org]
- 4. researchgate.net [researchgate.net]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of alpha2-adrenoceptor antagonist potency with GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-3819 benchmark against known inhibitors/activators
A comprehensive search has yielded no publicly available information, experimental data, or established signaling pathways for a compound designated "ORM-3819." This prevents the creation of a comparative guide as requested, as there are no benchmarks or known inhibitors/activators to which its performance can be compared.
The search results did not provide any specific details regarding the mechanism of action, therapeutic targets, or experimental data for a molecule named this compound. It is possible that "this compound" is an internal development code, a very recent discovery not yet disclosed in public forums, or a potential typographical error.
However, information was found for a related compound, ORM-5029 , from Orum Therapeutics. This molecule is described as a first-in-class, antibody-drug conjugate (ADC) designed to deliver a GSPT1 protein degrader to HER2-expressing tumor cells. A Phase 1 clinical trial for ORM-5029 in patients with HER2-expressing advanced solid tumors has been initiated.
Without specific data for this compound, a direct comparison with other inhibitors or activators is not feasible. To proceed with the user's request, clarification on the compound is necessary. If "this compound" is a valid, albeit non-public, compound, access to internal experimental data would be required. Alternatively, if the user is interested in a comparison guide for a different compound, such as ORM-5029, the request can be revisited with a focus on that molecule and its relevant therapeutic area.
Validating the Cellular Target Engagement of Novel Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies is contingent on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of key methodologies for validating the target engagement of a novel compound, exemplified by the hypothetical molecule ORM-3819. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary tools to assess and compare the performance of their compounds.
Quantitative Comparison of Target Engagement
A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. The following table summarizes hypothetical data for this compound and two alternative compounds, demonstrating how to present such data for comparative analysis.
| Compound | Target | Assay Type | Cell Line | IC50/EC50/Kd (nM) | Selectivity (Off-target/On-target) |
| This compound | Kinase X | NanoBRET™ | HEK293 | 15 | >1000-fold vs. Kinase Y, Z |
| Alternative 1 | Kinase X | CETSA | A549 | 50 | >500-fold vs. Kinase Y, Z |
| Alternative 2 | Kinase X | Fluorescence Polarization | HeLa | 25 | >800-fold vs. Kinase Y, Z |
Key Methodologies for Target Engagement Validation
Several powerful techniques have been developed to assess the direct interaction between a drug and its target in a cellular context.[1][2] The choice of method often depends on the nature of the target, the availability of reagents, and the desired throughput.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][3] This technique can be adapted for high-throughput screening and is applicable to a wide range of protein targets.[1]
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to 80-90% confluency. Treat intact cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.[1]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction containing non-denatured proteins from the aggregated, denatured proteins by centrifugation at high speed.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between a target protein fused to a luciferase and a fluorescently labeled ligand or a tracer molecule that binds to the target.[2] NanoBRET™ is a commonly used version of this technology.[3]
Fluorescence-Based Ligand Tracking
Techniques like Fluorescence Polarization (FP) or Fluorescence Correlation Spectroscopy (FCS) utilize fluorescently labeled ligands to monitor their binding to the target protein within the cell.[2]
Visualizing Cellular Processes and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are generated using Graphviz (DOT language) to provide clear and concise representations.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
Comparative Analysis of Orum Therapeutics' GSPT1-Targeting Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "ORM-3819" does not appear in publicly available information, this guide provides a comparative analysis of Orum Therapeutics' known GSPT1-targeting antibody-drug conjugates (ADCs), which can be considered its analogs. These novel therapeutics leverage the company's proprietary Dual-Precision Targeted Protein Degradation (TPD²) platform to deliver a GSPT1 degrader payload to cancer cells. The GSPT1 protein is a key factor in translation termination, and its degradation leads to apoptosis in cancer cells.[1][2]
This analysis focuses on three key molecules from Orum's pipeline:
-
ORM-5029 : A HER2-targeting ADC for solid tumors.
-
ORM-6151 (now BMS-986497) : A CD33-targeting ADC for acute myeloid leukemia (AML), acquired by Bristol Myers Squibb.[2][3]
-
ORM-1153 : A CD123-targeting ADC for hematologic malignancies.[4][5]
At a Glance: Comparative Overview
| Feature | ORM-5029 | ORM-6151 / BMS-986497 | ORM-1153 |
| Target Antigen | HER2 (Human Epidermal growth factor Receptor 2) | CD33 | CD123 (Interleukin-3 Receptor alpha) |
| Indication | HER2-expressing solid tumors | Acute Myeloid Leukemia (AML) and other CD33+ malignancies | Hematologic malignancies, including AML |
| Antibody | Pertuzumab[6][7] | Gemtuzumab Fab engineered onto an IgG1 Fc[8] | Undisclosed CD123-targeting antibody |
| Payload | SMol006 (GSPT1 molecular glue degrader)[6][9] | SMol006 (GSPT1 molecular glue degrader)[8][10] | Proprietary GSPT1-degrading payload |
| Linker | Val-Cit PABc cleavable linker[6][9] | Novel β-glucuronide releasable linker[8][10] | Undisclosed |
| Clinical Status | Phase 1 trial terminated[11] | Phase 1 clinical trial ongoing (as BMS-986497)[1][12] | Preclinical[4][13] |
Preclinical Performance: A Head-to-Head Look
Orum Therapeutics has presented preclinical data for these compounds at major scientific conferences, demonstrating their potential. The following tables summarize the key findings.
In Vitro Potency
| Compound | Cell Lines | Potency | Comparison |
| ORM-5029 | HER2-expressing cell lines | 10-1000 fold more potent than the unconjugated GSPT1 degrader (SMol006) and standard-of-care ADCs like Kadcyla and Enhertu.[9][14] | Showed potent activity even in HER2-low models.[14][15] |
| ORM-6151 | CD33-expressing cell lines (including Mylotarg-resistant lines) and primary AML patient blasts | Picomolar activity, 10-1000 fold more potent than unconjugated GSPT1 degraders (including CC-90009) and Mylotarg.[3][8][10] | Exhibited minimal cytotoxicity to healthy hematopoietic progenitor cells.[3][10] |
| ORM-1153 | Target-expressing cell lines | Picomolar potency, approximately 1,000-fold higher potency than the unconjugated degrader payload.[4][16] | Demonstrated greater potency than existing small molecule GSPT1 degraders.[13] |
In Vivo Efficacy
| Compound | Xenograft Model | Key Findings |
| ORM-5029 | BT474 and HCC1569 xenograft models | A single dose demonstrated superior activity to Kadcyla and comparable activity to Enhertu at an equivalent dose.[9] Tumor growth inhibition correlated with the degradation of GSPT1.[9] |
| ORM-6151 | MV4-11 disseminated xenograft model | A single treatment at doses as low as 0.1 mg/kg showed robust efficacy.[8] A single 3 mg/kg dose led to complete tumor regression in all treated animals.[2] Demonstrated superior tumor growth inhibition compared to a clinically equivalent dose of CC-90009.[3] |
| ORM-1153 | Disseminated AML xenograft model | A single dose led to strong, dose-dependent tumor regression, with complete and durable responses at the highest dose.[4][16] |
Mechanism of Action and Experimental Workflow
The underlying principle for these ADCs is the targeted delivery of a GSPT1 degrader to cancer cells, leading to their destruction.
Signaling Pathway of GSPT1 Degradation
References
- 1. Study of BMS-986497 (ORM-6151) as a Monotherapy, in Double and Triple Combination With Azacitidine and Venetoclax in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. adcreview.com [adcreview.com]
- 3. Orum Therapeutics Presents Positive Preclinical Data Of ORM-6151, A First-In-Class, CD33-GSPT1 Dual-Precision Targeted Protein Degrader For AML, At ASH 2022 — Orum Therapeutics [orumrx.com]
- 4. Orum Therapeutics Presents Preclinical Data at ASH 2025 Demonstrating Potent and Selective Antitumor Activity of ORM-1153, a CD123-Targeting Degrader Antibody Conjugate for Acute Myeloid Leukemia — Orum Therapeutics [orumrx.com]
- 5. Orum Therapeutics to present ORM-1153 preclinical study in US < Bio < Article - KBR [koreabiomed.com]
- 6. Facebook [cancer.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Orum shares plummet after termination of US breast cancer trial < Pharma < Article - KBR [koreabiomed.com]
- 12. Phase I multicenter, open-label, first-in-human study of BMS-986497 (ORM-6151) in subjects with relapsed or refractory acute myeloid leukemia or myelodysplastic syndrome. [mdanderson.org]
- 13. Orum Therapeutics Provides Program Update and Announces Drug Candidate Nomination — Orum Therapeutics [orumrx.com]
- 14. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 15. Orum Therapeutics Presents Preclinical Data At AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 — Orum Therapeutics [orumrx.com]
- 16. Orum Therapeutics Presents Preclinical Data at ASH 2025 Demonstrating Potent and Selective Antitumor Activity of ORM-1153, a CD123-Targeting Degrader Antibody Conjugate for Acute Myeloid Leukemia < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol in the Absence of Specific Data for ORM-3819
Immediate Safety Notice: As of the latest search, a specific Safety Data Sheet (SDS) for ORM-3819 is not publicly available. The disposal procedures outlined below are based on established best practices for handling unknown or novel research chemicals. It is imperative to treat any compound with unknown properties as hazardous. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, contact the manufacturer of this compound to obtain a substance-specific SDS before handling or disposal.
I. Core Principle: Assume Hazardous Nature
In the absence of specific data, this compound must be handled and disposed of as hazardous chemical waste. This approach minimizes risk to personnel and the environment. General procedures for hazardous waste management should be strictly followed.[1][2]
II. General Properties of Hazardous Chemical Waste
The following table summarizes general characteristics that would classify a research compound like this compound as hazardous waste, necessitating the disposal protocol described herein.
| Hazard Characteristic | Description | General Handling Precautions |
| Ignitability | Liquids with a flash point below 60°C, non-liquids that can cause fire through friction, and ignitable compressed gases. | Keep away from heat, sparks, open flames, and other ignition sources.[3][4] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Store in compatible containers. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or release toxic gases. | Store in a stable environment, away from incompatible materials. |
| Toxicity | Harmful or fatal if ingested or absorbed, or can release toxic constituents into the environment. | Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated area or with appropriate engineering controls. |
III. Standard Operating Procedure for Disposal
The following step-by-step guide provides a general framework for the safe disposal of a research chemical like this compound.
1. Personal Protective Equipment (PPE):
-
At a minimum, a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves should be worn.[5] For compounds with unknown inhalation hazards, a fume hood should be utilized.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[6]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.[6]
-
Sharps (e.g., contaminated needles, Pasteur pipettes) must be disposed of in a designated sharps container.
3. Waste Containerization:
-
Use a container that is compatible with the chemical properties of this compound. For an unknown compound, a glass or high-density polyethylene (B3416737) (HDPE) container is generally a safe choice.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[6]
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), the date of accumulation, and the principal investigator's name and lab location.
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Provide secondary containment to capture any potential leaks or spills.[7]
5. Request for Disposal:
-
Once the waste container is full, or if the research project involving this compound is complete, a request for disposal must be submitted to your institution's EHS department.[2]
-
Follow your institution's specific procedures for waste pickup, which may involve an online form or a telephone call.
IV. Workflow for Disposal of a Novel Research Chemical
The following diagram illustrates the logical steps for the proper disposal of a research chemical with unknown properties, such as this compound.
Caption: General workflow for the disposal of a novel research chemical.
V. Emergency Procedures in Case of a Spill
In the event of a spill of this compound, the following general procedure should be followed:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: Determine the extent of the spill and if there is an immediate fire or inhalation hazard.
-
Small Spills: For a small, manageable spill, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.
-
Large Spills: For large spills or spills of highly volatile or toxic materials, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Decontaminate: Once the spilled material is absorbed, decontaminate the area with an appropriate solvent or cleaning solution.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[3]
Disclaimer: This document provides general guidance for the disposal of a research chemical in the absence of specific safety data. It is not a substitute for a substance-specific Safety Data Sheet or the protocols provided by your institution's Environmental Health and Safety department. Always prioritize safety and consult with EHS professionals for guidance on handling and disposing of unknown or novel compounds.
References
- 1. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 2. offices.austincc.edu [offices.austincc.edu]
- 3. res.cloudinary.com [res.cloudinary.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. essr.umd.edu [essr.umd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
